2-Ethynyl adenosine
Descripción
Propiedades
Número CAS |
99044-57-2 |
|---|---|
Fórmula molecular |
C12H13N5O4 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1 |
Clave InChI |
ILZDIASZHUIPSA-JJNLEZRASA-N |
SMILES |
C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
SMILES isomérico |
C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canónico |
C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-Ethynyl Adenosine; 2 Ethynyl Adenosine; 2-Ethynyl-Adenosine; 2-Ethynyl-Ade |
Origen del producto |
United States |
Foundational & Exploratory
Comparative Technical Guide: 2-Ethynyl Adenosine (2-EA) vs. 5-Ethynyl Uridine (5-EU) in RNA Metabolic Labeling
Executive Summary
This guide provides a rigorous technical comparison between 2-Ethynyl Adenosine (2-EA) and 5-Ethynyl Uridine (5-EU) , two bioorthogonal nucleoside analogs used to monitor nascent RNA synthesis.[1][2] While both utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") for detection, they serve distinct mechanistic roles. 5-EU is the industry standard for global transcriptional profiling , whereas 2-EA offers a specialized window into polyadenylation dynamics and adenosine-specific metabolism.
Part 1: Chemical & Mechanistic Foundations
Structural Divergence
The core difference lies in the nucleobase identity, which dictates enzymatic recognition and base-pairing fidelity.
-
5-Ethynyl Uridine (5-EU): A pyrimidine analog where the ethynyl group is attached to the C5 position of the uracil ring. It mimics Uridine (U) and base-pairs with Adenosine (A).
-
This compound (2-EA): A purine analog with the ethynyl modification at the C2 position of the adenine ring.[3][4] It mimics Adenosine (A) and base-pairs with Uridine (U) or Thymidine (T).
Enzymatic Incorporation Pathways
The utility of these analogs is defined by which polymerases accept them as substrates.
| Feature | 5-Ethynyl Uridine (5-EU) | This compound (2-EA) |
| Primary Polymerases | RNA Pol I, II, III | RNA Pol I, II, III |
| Post-Transcriptional | Minimal/None | Poly(A) Polymerase (PAP) |
| Genomic Integration | High risk (via RNR conversion to dEU) | Moderate risk (via RNR conversion to dEA) |
| Primary Application | Global transcription rates (rRNA, mRNA, tRNA) | Poly(A) tail dynamics & mRNA maturation |
Expert Insight: The ability of 2-EA to serve as a substrate for Poly(A) Polymerase (PAP) is its critical differentiator. While 5-EU labels the transcript body during elongation, 2-EA labels both the transcript body and the poly(A) tail added post-transcriptionally. This makes 2-EA uniquely suited for studying mRNA maturation and stability.
Part 2: 5-Ethynyl Uridine (5-EU) – The Global Standard
Mechanism of Action
5-EU is rapidly taken up by cells and phosphorylated to its triphosphate form (5-EUTP). It is then randomly incorporated into nascent RNA chains by RNA polymerases. Its primary advantage is the lack of steric hindrance during transcription, allowing for efficient labeling of total RNA (rRNA, mRNA, snRNA).
Critical Limitations & Toxicity
-
rRNA Inhibition: High concentrations (>1 mM) or long exposure times can inhibit rRNA synthesis, leading to nucleolar stress.
-
DNA Incorporation: Recent studies confirm that 5-EU can be converted to 5-ethynyl-2'-deoxyuridine (EdU) by Ribonucleotide Reductase (RNR), leading to unintended DNA labeling. This is critical in rapidly dividing cells (e.g., Nematostella, Drosophila).
-
RBP Perturbation: 5-EU has been shown to induce nuclear accumulation of TDP-43, potentially confounding studies on RNA-binding proteins.
Part 3: this compound (2-EA) – The Poly(A) Specialist
Mechanism of Action
Like 5-EU, 2-EA is phosphorylated intracellularly. However, its C2-modification allows it to be recognized by Poly(A) Polymerase. This enables the specific labeling of the 3' poly(A) tail of mature mRNAs, a process invisible to 5-EU.
Strategic Applications
-
Poly(A) Tail Flux: Measuring the rate of deadenylation and re-adenylation in cytoplasmic mRNA.
-
Transcriptional vs. Post-Transcriptional: By combining 2-EA with specific inhibitors (e.g., Cordycepin to block polyadenylation), researchers can dissect transcription rates from processing rates.
-
Adenosine Receptor Signaling: 2-alkynyl adenosines are known ligands for Adenosine A2 receptors.[5][6] Users must control for potential G-protein coupled receptor (GPCR) activation, which could alter cellular metabolism during the labeling period.
Part 4: Visualization of Pathways
The following diagram illustrates the parallel metabolic fates of 2-EA and 5-EU, highlighting the unique Poly(A) incorporation pathway for 2-EA.
Caption: Metabolic pathways of 5-EU and 2-EA.[4] Note 2-EA's unique incorporation into Poly(A) tails.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Global RNA Transcription Assay (5-EU)
Objective: Quantify nascent RNA synthesis in adherent mammalian cells.
-
Pulse Labeling:
-
Incubate cells with 1 mM 5-EU in culture medium for 30–60 minutes.
-
Control: Pre-treat a duplicate well with Actinomycin D (5 µg/mL) for 30 mins to inhibit Pol I/II/III. This validates that the signal is transcription-dependent.
-
-
Fixation & Permeabilization:
-
Wash with PBS. Fix with 3.7% Formaldehyde for 15 mins.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 mins.
-
-
Click Reaction (The Detection Step):
-
Prepare Click Cocktail (fresh):
-
Tris-buffered saline (1x)
-
CuSO4 (2 mM)
-
Azide-Fluorophore (e.g., Azide-488, 10 µM)
-
Sodium Ascorbate (10 mM) – Add last to initiate catalysis.
-
-
Incubate cells for 30 mins in the dark.[7]
-
-
Validation:
-
Signal in ActD-treated cells should be <5% of experimental cells. If high background persists, suspect DNA incorporation (verify with DNase treatment).
-
Protocol B: Poly(A) Tail Synthesis Assay (2-EA)
Objective: Monitor post-transcriptional polyadenylation.
-
Pulse Labeling:
-
Incubate cells with 0.5–1 mM 2-EA for 1–2 hours.
-
Control 1:Cordycepin (3'-deoxyadenosine) treatment. This specifically terminates poly(A) tails. A loss of 2-EA signal relative to 5-EU signal indicates poly(A) specificity.
-
-
Processing:
-
Follow Fixation/Click steps as above.
-
-
Analysis:
-
For specific poly(A) tail length analysis, total RNA must be extracted, biotinylated via Click chemistry, and subjected to streptavidin pull-down followed by RNase T1 digestion (cleaves G residues, leaving poly(A) tracts intact).
-
Part 6: References
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779–15784. Link
-
Curanovic, D., et al. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Chemical Biology, 9(11), 671–673. Link
-
Grammel, M., et al. (2012). Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics. ChemBioChem, 13(8), 1112–1115. Link
-
Amiel, A., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis.[1][2][8] bioRxiv. Link
-
Phelps, K. J., et al. (2014). Click modification of RNA at adenosine: structure and reactivity of 7-ethynyl- and 7-triazolyl-8-aza-7-deazaadenosine in RNA.[9] ACS Chemical Biology, 9(8), 1780-1787.[9] Link
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- 3. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
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- 5. Nucleosides and nucleotides. 103. 2-Alkynyladenosines: a novel class of selective adenosine A2 receptor agonists with potent antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Click modification of RNA at adenosine: structure and reactivity of 7-ethynyl- and 7-triazolyl-8-aza-7-deazaadenosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying mRNA Dynamics: An In-Depth Technical Overview of 2-Ethynyl Adenosine Labeling
In the intricate dance of gene expression, the transient nature of messenger RNA (mRNA) molecules dictates the cellular proteome and, consequently, its functional state. The ability to accurately measure the synthesis and degradation rates of mRNA, collectively known as mRNA turnover, is paramount for researchers in fundamental biology and drug development. This guide provides a comprehensive technical overview of a powerful chemoselective technique employing 2-ethynyl adenosine (2-EA) for the precise monitoring of mRNA turnover rates. We will delve into the core principles, provide detailed experimental workflows, and discuss the nuances of data analysis, offering a robust framework for scientists at the forefront of RNA biology.
The Principle of the Matter: Why Metabolic Labeling with this compound?
At the heart of this technique lies the principle of metabolic labeling, a non-perturbative method to distinguish newly synthesized RNA from the pre-existing pool. Traditional methods, such as transcriptional inhibition, introduce cellular stress that can confound the interpretation of mRNA decay kinetics. Metabolic labeling with nucleoside analogs that are incorporated into nascent transcripts offers a more elegant and physiologically relevant alternative.
This compound is a cell-permeable analog of adenosine that is recognized by cellular machinery and incorporated into newly transcribed RNA.[1][2] Crucially, 2-EA is utilized by both RNA polymerases during transcription and by poly(A) polymerases during the post-transcriptional addition of the poly(A) tail.[1][3] This dual incorporation provides a comprehensive labeling of the mRNA lifecycle. The key feature of 2-EA is the presence of a terminal alkyne group, a bioorthogonal handle that does not interfere with cellular processes. This alkyne group can be specifically and efficiently tagged with a molecule containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This allows for the selective visualization or enrichment of the nascent RNA population.
Experimental Design: The Pulse-Chase Strategy for Measuring mRNA Decay
To measure mRNA turnover rates, a pulse-chase experimental design is employed. This involves two distinct phases:
-
The Pulse: Cells are incubated with 2-EA for a defined period, allowing for the incorporation of the analog into newly synthesized mRNA. The duration of the pulse is critical and should be optimized based on the expected half-lives of the transcripts of interest. A shorter pulse will capture more rapidly turning over transcripts, while a longer pulse will label a broader range of mRNAs.
-
The Chase: The 2-EA-containing medium is replaced with a medium containing a high concentration of natural, unlabeled adenosine. This "chase" prevents further incorporation of 2-EA, and the fate of the labeled mRNA population can then be tracked over time.
By collecting samples at various time points during the chase phase, the decay of the 2-EA-labeled mRNA can be quantified, allowing for the calculation of transcript-specific half-lives.
Table 1: Key Considerations for Experimental Design
| Parameter | Recommendation | Rationale |
| 2-EA Concentration | 50-200 µM | Concentration should be optimized for the specific cell type to ensure sufficient labeling without inducing cytotoxicity. |
| Pulse Duration | 30 minutes - 4 hours | Shorter times for unstable transcripts, longer for stable ones. Pilot experiments are recommended. |
| Chase Medium | Standard medium + 5-10 mM unlabeled adenosine | A high concentration of the natural nucleoside outcompetes any residual 2-EA. |
| Chase Time Points | 0, 0.5, 1, 2, 4, 8, 12, 24 hours | A range of time points is necessary to accurately model the decay of transcripts with varying stabilities. |
The Workflow: From Cell Culture to Data Acquisition
The successful implementation of a 2-EA pulse-chase experiment requires meticulous attention to detail at each stage of the workflow.
Figure 1: Experimental workflow for monitoring mRNA turnover using this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework that should be optimized for specific cell types and experimental goals.
Materials:
-
This compound (2-EA)
-
Cell culture medium and supplements
-
Unlabeled adenosine
-
RNA isolation kit (e.g., TRIzol-based or column-based)
-
Click chemistry reagents:
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate
-
-
Streptavidin-coated magnetic beads
-
Buffers for washing and elution
-
RNA quantification reagents (e.g., Qubit)
-
Reagents for RNA sequencing library preparation
Procedure:
-
Cell Culture and Labeling (Pulse-Chase): a. Plate cells to achieve 70-80% confluency at the time of the experiment. b. Pulse: Aspirate the culture medium and replace it with fresh medium containing the optimized concentration of 2-EA. Incubate for the desired pulse duration. c. Chase: At the end of the pulse, aspirate the 2-EA containing medium. Wash the cells once with pre-warmed PBS. Add fresh, pre-warmed medium containing a high concentration of unlabeled adenosine (e.g., 5 mM). This is time point zero (t=0) of the chase. d. Sample Collection: At each designated time point during the chase, harvest the cells and proceed immediately to RNA isolation or snap-freeze the cell pellets for later processing.
-
Total RNA Isolation: a. Isolate total RNA from the cell pellets using a method of choice, ensuring high quality and integrity of the RNA. b. Quantify the RNA and assess its integrity (e.g., using a Bioanalyzer).
-
Click Chemistry Reaction: a. In a sterile, RNase-free tube, combine the total RNA (typically 1-10 µg) with biotin-azide. b. Prepare the click chemistry reaction mix by pre-mixing CuSO₄ and a copper ligand like THPTA. c. Add the CuSO₄/ligand mix to the RNA/azide solution, followed by freshly prepared sodium ascorbate to catalyze the reaction. d. Incubate the reaction at room temperature for 30-60 minutes.
-
Purification of Labeled RNA: a. Purify the biotinylated RNA from the click chemistry reaction components, for example, by ethanol precipitation. b. Resuspend the RNA pellet in an appropriate buffer. c. Add streptavidin-coated magnetic beads to the RNA solution and incubate to allow binding of the biotinylated RNA. d. Use a magnetic stand to separate the beads (with bound labeled RNA) from the supernatant (containing unlabeled, pre-existing RNA). e. Wash the beads several times to remove non-specifically bound RNA. f. Elute the labeled RNA from the beads.
-
Downstream Analysis: a. Quantify the eluted, labeled RNA. b. Prepare RNA sequencing libraries from the labeled RNA fractions from each time point. c. Perform high-throughput sequencing.
Data Analysis: From Raw Reads to mRNA Half-Lives
The analysis of the sequencing data from a 2-EA pulse-chase experiment is a multi-step process that requires careful consideration of normalization and modeling.
Figure 2: Bioinformatic workflow for analyzing 2-EA pulse-chase sequencing data.
Key Steps in the Bioinformatic Pipeline
-
Quality Control and Read Alignment: Raw sequencing reads should be assessed for quality and trimmed to remove adapters and low-quality bases. The cleaned reads are then aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to generate a raw expression matrix.
-
Normalization: This is a critical step to ensure accurate comparison of gene expression levels across different time points. A common approach is to normalize the read counts to the total number of mapped reads in each library (e.g., Transcripts Per Million - TPM).[6] Spike-in controls can also be used for more robust normalization.
-
Modeling mRNA Decay: The decay of each mRNA transcript is typically modeled as a first-order process. The normalized abundance of a labeled transcript at each chase time point is fitted to an exponential decay curve:
A(t) = A₀ * e^(-kt)
Where:
-
A(t) is the abundance of the labeled mRNA at time t.
-
A₀ is the initial abundance of the labeled mRNA at the beginning of the chase (t=0).
-
k is the decay rate constant.
-
-
Calculating mRNA Half-Life: Once the decay rate constant (k) is determined for each transcript, the half-life (t₁/₂) can be calculated using the following equation:
t₁/₂ = ln(2) / k
Specialized bioinformatics packages, such as pulseR, are available to facilitate the modeling of RNA turnover from metabolic labeling experiments.[7]
Scientific Integrity and Self-Validation
The trustworthiness of the data generated using this technique relies on a series of internal controls and validation steps.
-
Confirmation of 2-EA Incorporation: The incorporation of 2-EA into RNA can be validated by performing a click reaction with a fluorescent azide and visualizing the labeled RNA on a gel. Treatment with transcription inhibitors like actinomycin D or polyadenylation inhibitors like cordycepin can be used to confirm that 2-EA is incorporated during these processes.[2]
-
RNase Treatment Control: Treatment of labeled RNA with RNase should abolish the signal, confirming that the label is indeed in RNA. To specifically confirm incorporation into the poly(A) tail, treatment with RNase H in the presence of an oligo(dT) primer can be performed.[2]
-
Comparison with Orthogonal Methods: The calculated mRNA half-lives should be validated by comparing them to data obtained from other methods, such as transcriptional inhibition or labeling with a different analog like 4-thiouridine (4sU). While absolute half-life values may differ between methods, the relative ranking of transcript stabilities should be consistent.[8]
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal 2-EA concentration- Poor cell health- Inefficient click reaction | - Titrate 2-EA concentration- Ensure healthy, actively dividing cells- Optimize click chemistry conditions (reagent concentrations, incubation time) |
| High Background | - Non-specific binding to beads- Incomplete chase | - Increase stringency of bead washing steps- Ensure a high concentration of unlabeled adenosine in the chase medium |
| Variable Results | - Inconsistent cell culture conditions- Variations in RNA isolation or library preparation | - Standardize all experimental procedures- Include biological and technical replicates |
Conclusion and Future Perspectives
The use of this compound for metabolic labeling of RNA provides a powerful and versatile tool for the quantitative analysis of mRNA turnover. Its ability to be incorporated both transcriptionally and post-transcriptionally offers a comprehensive view of mRNA dynamics. By combining this chemical biology approach with high-throughput sequencing and robust bioinformatic analysis, researchers can gain unprecedented insights into the regulation of gene expression in various biological contexts, from basic cellular processes to disease pathogenesis. As our understanding of the complexities of RNA metabolism continues to grow, techniques like 2-EA labeling will undoubtedly play a pivotal role in unraveling the intricate mechanisms that govern the life and death of a messenger.
References
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Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]
- Presnyak, V., Alhusaini, N., Chen, Y. H., Martin, S., Morris, J., Kline, N., ... & Coller, J. (2015). Codon optimality is a major determinant of mRNA stability. Cell, 160(6), 1111-1124.
- Uvarovskii, A., & Dieterich, C. (2017). pulseR: Versatile computational analysis of RNA turnover from metabolic labeling experiments.
- Wagner, G. P., Kin, K., & Lynch, V. J. (2012). Measurement of mRNA abundance using RNA-seq data: RPKM measure is inconsistent among samples. Theory in biosciences, 131(4), 281-285.
- Zhao, Y., Ye, Z., & Stanton, R. (2020).
- Paredes, E., & Das, S. R. (2011). Click chemistry for rapid labeling and ligation of RNA. ChemBioChem, 12(1), 125-131.
- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784.
- Dölken, L. (2013). SLAM-seq: determining mRNA stability and transcription dynamics.
- Curanovic, D., Cohen, M., Singh, I., & Jaffrey, S. R. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly (A) trap.
- Rädle, B., Rutkowski, A. J., Ruzsics, Z., Friedel, C. C., Koszinowski, U. H., & Dölken, L. (2013). Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. Journal of visualized experiments: JoVE, (80), e50195.
- Eisen, T. J., & Eichhorn, P. J. (2020). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Biochemistry, 59(4), 486-496.
- Kjosavik, M. A., Downham, K. L. P., Styfhals, R., & Garschall, K. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU)
- Gohlke, C., Murchie, A. I. H., Lilley, D. M. J., & Clegg, R. M. (1994). Kinking of DNA and RNA helices by bulged nucleotides observed by fluorescence resonance energy transfer. Proceedings of the National Academy of Sciences, 91(24), 11660-11664.
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Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
- Chen, C. Y. A., & Shyu, A. B. (1995). AU-rich elements: characterization and importance in mRNA degradation. Trends in biochemical sciences, 20(11), 465-470.
- Schwanhäusser, B., Busse, D., Li, N., Dittmar, G., Schuchhardt, J., Wolf, J., ... & Selbach, M. (2011). Global quantification of mammalian gene expression control.
- Battich, N., Stoeger, T., & Pelkmans, L. (2015). Image-based transcriptomics in thousands of single human cells at single-molecule resolution.
- Grammel, M., & Hang, H. C. (2013). Chemical reporters for metabolic labeling of proteins. Current opinion in chemical biology, 17(5), 725-731.
- Herzog, V. A., Reichholf, B., Neumann, T., Rescheneder, P., Bhat, P., Burkard, T. R., ... & Ameres, S. L. (2017). Thiol-linked alkylation of RNA to assess expression dynamics.
- Hsieh, Y. C., Chen, Y. C., & Hung, K. Y. (2020). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical reviews, 121(13), 7339-7422.
- Bensaude, O. (2011). Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? Transcription, 2(3), 103-108.
- Sun, M., Gadaria, N., & Wilusz, C. J. (2012).
- Haimovich, G., Medina, D. A., Causse, S. Z., Garber, M., & Ingolia, N. T. (2013). Gene expression is circular: factors for mRNA degradation are recruited through the 5′ and 3′ ends. Cell, 153(5), 1000-1011.
- Harrold, S., Genovese, C., Kobrin, B., Morrison, S. L., & Milcarek, C. (1991). A comparison of apparent mRNA half-life using kinetic labeling techniques vs decay following administration of transcriptional inhibitors. Analytical biochemistry, 198(1), 19-29.
- Łabno, A., Warkocki, Z., Kuliński, T., Krawczyk, P. S., Bijata, K., & Dziembowski, A. (2016). The human RNA exosome-associated protein C1D is required for the 3′ processing of the 5.8 S rRNA. Nucleic acids research, 44(12), 5847-5860.
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Methodological & Application
Application Notes & Protocols: Visualizing Nascent RNA Synthesis with 2-Ethynyladenosine Pulse-Chase Experiments
For: Researchers, scientists, and drug development professionals engaged in the study of RNA dynamics.
I. Foundational Principles: Capturing the Dynamics of the Transcriptome
The static abundance of RNA transcripts often belies the dynamic nature of gene expression. To truly understand cellular regulation, one must dissect the kinetics of RNA synthesis, processing, and decay. Pulse-chase experiments provide a powerful lens to visualize these processes.[1][2] In this methodology, cells are first "pulsed" with a modified nucleoside, which is incorporated into newly synthesized RNA.[1] This is followed by a "chase" with an excess of the natural, unmodified nucleoside, allowing for the tracking of the labeled RNA cohort over time.[1][3]
2-Ethynyladenosine (2-EA) has emerged as a robust tool for these assays. This adenosine analog contains a terminal alkyne group, a bio-orthogonal handle that does not interfere with cellular processes.[4] Being cell-permeable, 2-EA is readily taken up by cells and incorporated into nascent RNA transcripts by RNA polymerases I, II, and III, as well as post-transcriptionally by poly(A) polymerases.[2][5][6] This dual incorporation mechanism makes 2-EA particularly valuable for studying both transcription and polyadenylation dynamics.[4]
The incorporated alkyne group can then be specifically and covalently labeled with an azide-containing fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[7] This highly efficient and specific reaction enables the visualization and quantification of newly synthesized RNA.[7]
II. Strategic Experimental Design: Causality and Controls
A well-designed 2-EA pulse-chase experiment is a self-validating system. The choices made at each step are critical for generating reliable and interpretable data.
A. Optimizing 2-EA Labeling:
The concentration and duration of the 2-EA pulse are critical parameters that must be empirically determined for each cell type and experimental condition.
-
Rationale: Insufficient labeling will result in a low signal-to-noise ratio, while excessive concentrations or prolonged exposure can lead to cytotoxicity.[8] It is crucial to find a balance that allows for robust detection without perturbing normal cellular physiology.
-
Recommendation: Perform a dose-response and time-course experiment to identify the optimal 2-EA concentration and pulse duration. Assess cell viability using a standard assay (e.g., Trypan Blue exclusion or a commercial cytotoxicity assay kit).
B. The Chase: Diluting the Labeled Pool:
The chase phase is initiated by replacing the 2-EA-containing medium with medium containing a high concentration of unlabeled adenosine.
-
Rationale: The excess of natural adenosine competitively inhibits the incorporation of any remaining intracellular 2-EA, effectively stopping the labeling of new transcripts. This allows the fate of the "pulsed" RNA population to be tracked over subsequent time points.
-
Recommendation: Use a 10 to 100-fold molar excess of unlabeled adenosine relative to the 2-EA concentration used in the pulse.
C. Essential Controls for Data Integrity:
| Control Type | Purpose | Experimental Setup | Expected Outcome |
| No 2-EA Pulse | To assess background fluorescence and non-specific staining. | Cells are subjected to the entire protocol, including the chase and click reaction, but without the initial 2-EA pulse. | Minimal to no fluorescence should be detected. |
| Transcription Inhibition | To confirm that 2-EA is incorporated during active transcription. | Cells are pre-treated with a transcription inhibitor (e.g., Actinomycin D) prior to and during the 2-EA pulse. | A significant reduction in the fluorescence signal is expected. |
| Polyadenylation Inhibition | To specifically investigate the contribution of poly(A) tailing to the 2-EA signal. | Cells are treated with a polyadenylation inhibitor (e.g., Cordycepin) prior to and during the 2-EA pulse.[4] | A reduction in the cytoplasmic signal may be observed, particularly if studying polyadenylation dynamics. |
| No Click Reaction | To ensure that the observed signal is dependent on the click chemistry reaction. | Labeled cells are processed for imaging, but the click reaction components (copper catalyst, ligand, and azide probe) are omitted. | No fluorescence signal should be observed. |
III. Visualizing the Workflow: From Labeling to Analysis
The following diagram outlines the key stages of a 2-EA pulse-chase experiment.
Caption: Workflow of the 2-EA pulse-chase experiment.
IV. Detailed Protocols: A Step-by-Step Guide
A. Protocol 1: Cell Culture and 2-EA Pulse-Chase
-
Cell Seeding: Plate cells on a suitable substrate (e.g., glass coverslips in a multi-well plate) at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.
-
Pulse: Aspirate the culture medium and replace it with fresh, pre-warmed medium containing the pre-determined optimal concentration of 2-EA. Incubate for the desired pulse duration (e.g., 1-4 hours).
-
Chase:
-
Aspirate the 2-EA-containing medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual 2-EA.
-
Add fresh, pre-warmed culture medium containing a high concentration of unlabeled adenosine.
-
Incubate for the desired chase period(s) (e.g., 0, 2, 4, 8 hours).
-
B. Protocol 2: Cell Fixation and Permeabilization
-
Rationale: Fixation preserves cellular morphology, while permeabilization allows the click chemistry reagents to access the intracellular RNA.[9][10] The choice of fixation and permeabilization agents can impact antigen preservation and should be optimized.[11]
-
Fixation:
-
Aspirate the chase medium and wash the cells once with PBS.
-
Add 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[11]
-
Aspirate the fixative and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[9]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
C. Protocol 3: Click Chemistry Reaction
-
Caution: The copper(I) catalyst used in the click reaction can be cytotoxic.[7] While this is less of a concern in fixed cells, it is crucial to use a copper-protecting ligand to improve reaction efficiency and minimize potential damage to cellular components.
-
Prepare the Click Reaction Cocktail: Prepare the following cocktail immediately before use. The volumes provided are for a single well of a 24-well plate.
| Component | Stock Concentration | Volume per Well | Final Concentration |
| Fluorescent Azide Probe | 1 mM | 0.5 µL | 1 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM | 1 µL | 200 µM |
| Copper-Protecting Ligand (e.g., THPTA) | 50 mM | 2 µL | 200 µM |
| Sodium Ascorbate | 500 mM (freshly prepared) | 1 µL | 1 mM |
| PBS | - | 495.5 µL | - |
-
Reaction Incubation:
-
Add the click reaction cocktail to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Perform a final wash with PBS.
-
D. Protocol 4: Imaging and Data Analysis
-
Counterstaining (Optional): If desired, counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst) by incubating for 5-10 minutes at room temperature, followed by washing with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope or a confocal microscope equipped with the appropriate filter sets for the chosen fluorescent probe and counterstain.[12]
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the labeled RNA.
-
Define regions of interest (ROIs), such as the nucleus and cytoplasm, to measure the subcellular distribution of the newly synthesized RNA.
-
For pulse-chase experiments, plot the mean fluorescence intensity at each chase time point to determine the decay kinetics of the labeled RNA population.
-
V. Interpreting the Data: A Mechanistic Perspective
The spatial and temporal patterns of 2-EA incorporation provide insights into the life cycle of RNA.
-
Pulse Phase: During a short pulse, the 2-EA signal will be predominantly nuclear, reflecting ongoing transcription.
-
Chase Phase: As the chase progresses, the labeled RNA will be processed and exported to the cytoplasm. A decrease in the nuclear signal and a corresponding increase, followed by a gradual decrease, in the cytoplasmic signal can be observed. The rate of signal decay can be used to estimate the half-life of the labeled RNA population.
Caption: The cellular journey of a 2-EA labeled transcript.
VI. Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient 2-EA incorporation.- Ineffective click reaction.- Low transcription rate in the chosen cell type. | - Optimize 2-EA concentration and pulse duration.- Prepare fresh click reaction components, especially sodium ascorbate.- Use a positive control cell line with a known high transcription rate. |
| High Background | - Non-specific binding of the fluorescent probe.- Autofluorescence of cells or medium. | - Increase the number and duration of wash steps.- Include a "no 2-EA pulse" control.- Use a mounting medium with an anti-fade reagent. |
| Cell Death/Morphological Changes | - 2-EA cytotoxicity.- Harsh fixation/permeabilization conditions. | - Perform a toxicity assay to determine the optimal 2-EA concentration.- Reduce the concentration or incubation time of the fixative and permeabilizing agents. |
VII. References
-
Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides. Retrieved from [Link]
-
Marzluff, W. F., & Umuhire Juru, A. (2018). On the optimal design of metabolic RNA labeling experiments. PLoS computational biology, 14(3), e1006025.
-
Herzog, V. A., Reichholf, B., Neumann, T., Rescheneder, P., Bhat, P., Burkard, T. R., ... & Ameres, S. L. (2017). Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. Nature protocols, 12(7), 1347-1365.
-
Su, Y., Giambruno, R., & Spitale, R. C. (2018). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of chemical research, 51(10), 2539–2548.
-
Ramil, M. V., Lin, Q., & Lahiri, S. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly (A) trap. Angewandte Chemie International Edition, 52(40), 10633-10637.
-
JoVE. (2022, July 1). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview. [Video]. YouTube. [Link]
-
Jena Bioscience. (n.d.). RNA synthesis monitoring. Retrieved from [Link]
-
Reyes, M. X., & Siddiqui, A. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR protocols, 2(3), 100741.
-
Lugowski, A., Nicholson, B., & Rissland, O. S. (2018). Determining mRNA half-lives on a transcriptome-wide scale. Methods, 137, 90-98.
-
Cuomo, A. S., Geeleher, P., & Rinn, J. L. (2020). Transcription factor enrichment analysis (TFEA): Quantifying the activity of hundreds of transcription factors from a single experiment. Bioinformatics, 36(10), 3141-3150.
-
Bio-Rad. (n.d.). Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF). Retrieved from [Link]
-
Uvarovskii, A., & Dieterich, C. (2017). pulseR: Versatile computational analysis of RNA turnover from metabolic labeling experiments. Bioinformatics, 33(16), 2573-2574.
-
Tsunoda, M., et al. (2017). 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway. Scientific Reports, 7(1), 6523.
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2015). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical reviews, 115(13), 6046–6098.
-
Käppel, C., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv.
-
ResearchGate. (n.d.). Cytotoxicity results for all prepared nucleosides with 2'-deoxycytidine and decitabine as controls, tested on HeLa cells over 48 hours. Retrieved from [Link]
-
FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]
-
Stanislas, T., et al. (2009). Quantitative Proteomics Reveals a Dynamic Association of Proteins to Detergent-resistant Membranes upon Elicitor Signaling in Tobacco. Molecular & Cellular Proteomics, 8(7), 1691-1707.
-
Stokoe, E. (2018). Transcription for Conversation Analysis. Oxford Research Encyclopedia of Communication.
-
Zinshteyn, B., & Nishikura, K. (2009). Adenosine-to-inosine RNA editing. Wiley interdisciplinary reviews. Systems biology and medicine, 1(2), 202–209.
-
Sawant, A. A., et al. (2016). Imaging Newly Transcribed RNA in Cells by Using a Clickable Azide-Modified UTP Analog. ChemBioChem, 17(16), 1549-1553.
-
Shomu's Biology. (2013, November 30). RNA editing: adenosine to inosine. [Video]. YouTube. [Link]
-
University Transcriptions. (n.d.). Jefferson Transcription System - A guide to the symbols. Retrieved from [Link]
-
Kiessling, R., et al. (1975). Natural cytotoxic reactivity of mouse lymphoid cells against syngeneic and allogeneic tumors. II. Characterization of effector cells. International journal of cancer, 15(6), 933–940.
-
Käppel, C., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv.
-
Wolniak, S. M. (1995). Overview of Cell Fixation and Permeabilization. In Immunocytochemical Methods for Plant Scientists (pp. 1-15). Springer, Berlin, Heidelberg.
-
Ren, X., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical biochemistry, 434(1), 103–109.
-
Nikander, P. (2018). Transcription and Qualitative Methods: Implications for Third Sector Research. Voluntas: International Journal of Voluntary and Nonprofit Organizations, 29(5), 1099-1108.
-
Zinshteyn, B., & Nishikura, K. (2009). Adenosine-to-inosine RNA editing. Wiley interdisciplinary reviews. Systems biology and medicine, 1(2), 202–209.
-
Kim, I., et al. (2017). Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. Journal of biomolecular NMR, 68(3), 165–175.
-
Golan, M., & Hendler, T. (2016). Degradation Parameters from Pulse-Chase Experiments. PLoS computational biology, 12(5), e1004889.
-
The University of Sheffield. (n.d.). How is Conversation Analysis studied?. Retrieved from [Link]
Sources
- 1. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 6. 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides - Jena Bioscience [jenabioscience.com]
- 7. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
how to dissolve 2-ethynyl adenosine for stock solution
Application Notes & Protocols
Topic: Preparation of 2-Ethynyl Adenosine Stock Solutions for Metabolic Labeling
Audience: Researchers, scientists, and drug development professionals.
Guide to the Preparation and Handling of this compound Stock Solutions
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the solubilization, handling, and storage of this compound (2-EA), a critical reagent for monitoring nascent mRNA synthesis and protein AMPylation.[1][2] As a cell-permeable adenosine analog, 2-EA is metabolically incorporated into newly transcribed RNA.[3] The terminal alkyne group serves as a chemical handle for subsequent bioorthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or 'click chemistry', enabling the detection and analysis of these transcripts.[2] The integrity and concentration of the 2-EA stock solution are paramount to the reproducibility and success of these sensitive assays. This guide outlines validated protocols for preparing high-concentration stocks in organic solvents and ready-to-use aqueous solutions, supported by physicochemical data and stability considerations.
Physicochemical Properties and Reagent Characterization
A thorough understanding of the reagent's properties is the foundation of a reliable protocol. This compound is typically supplied as a white to off-white solid powder.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃N₅O₄ | [4][5] |
| Molecular Weight | 291.26 g/mol | [4][5] |
| Purity (Typical) | ≥95-98% (HPLC) | [2][6] |
| Appearance | White to off-white solid | [2] |
| Storage (Solid) | -20°C for long-term storage | [1][5] |
The Science of Solubilization: Choosing the Right Solvent
The choice of solvent is the most critical decision in preparing a stock solution. The goal is to create a stable, high-concentration stock that can be easily diluted to a working concentration without precipitating the compound or introducing artifacts into the biological system.
-
Expertise-Driven Rationale: this compound's structure, containing both polar (ribose hydroxyls, amine) and non-polar (purine ring, ethynyl group) moieties, grants it solubility in a range of solvents.
-
Organic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration, long-term stocks. Its strong dipolar nature effectively solvates a wide range of compounds. For cellular applications, it is crucial to remember that DMSO can have physiological effects, so the final concentration in the culture medium must be kept to a minimum (typically <0.5%).[7]
-
Aqueous Buffers (PBS): Direct solubilization in aqueous buffers like Phosphate-Buffered Saline (PBS) is possible and can be advantageous for experiments sensitive to organic solvents.[2][5] However, the solubility in aqueous solutions is significantly lower, and their stability is reduced. Aqueous solutions of the related compound adenosine are not recommended for storage for more than one day.[7] Therefore, aqueous stocks should be prepared fresh before each experiment.
-
Experimental Workflow for 2-EA Stock Preparation and Application
The overall process, from reagent to final detection, requires careful preparation and execution. The following diagram illustrates the logical flow.
Sources
- 1. medkoo.com [medkoo.com]
- 2. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides - Jena Bioscience [jenabioscience.com]
- 6. This compound Supplier | CAS 99044-57-2| AOBIOUS [aobious.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Visualizing the Dynamic Transcriptome: A Guide to Fluorescence Microscopy of 2-Ethynyl Adenosine Labeled RNA
Authored by: Senior Application Scientist, Bio-imaging Division
Introduction: Unveiling the Nascent Transcriptome
The ability to visualize newly synthesized RNA within the intricate architecture of a cell is paramount to understanding the dynamics of gene expression. Metabolic labeling of nascent RNA with bioorthogonal nucleoside analogs has emerged as a powerful technique for spatiotemporal tracking of transcription, RNA processing, and localization.[1] This guide provides a comprehensive overview and detailed protocols for the use of 2-ethynyl adenosine (2-EA), a versatile adenosine analog, for the fluorescent labeling and microscopic imaging of newly transcribed RNA. By exploiting the cell's natural metabolic pathways, 2-EA is incorporated into RNA, and its terminal alkyne group serves as a handle for covalent attachment of a fluorescent probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This method offers a robust and highly specific means to illuminate the dynamic world of RNA within fixed cells.
This application note is designed for researchers, scientists, and drug development professionals seeking to implement this powerful imaging technique. We will delve into the scientific principles, provide step-by-step protocols for cell culture, labeling, fixation, fluorescent tagging, and imaging, and offer insights into data interpretation and troubleshooting.
The Scientific Principle: A Two-Step Journey to Illumination
The fluorescence imaging of 2-EA labeled RNA is a two-stage process that leverages cellular metabolism and bioorthogonal chemistry.
-
Metabolic Incorporation of this compound: 2-EA is a cell-permeable adenosine analog that contains a terminal alkyne group.[3] Once introduced to cell culture media, it is taken up by cells and converted into its triphosphate form by cellular kinases. This modified nucleotide is then recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts in place of adenosine.[3] A key advantage of 2-EA is its dual incorporation during both transcription and polyadenylation, offering a comprehensive view of new RNA synthesis.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction: The ethynyl group on the incorporated 2-EA serves as a bioorthogonal chemical handle. This means it is chemically inert within the biological system but can react specifically and efficiently with a partner molecule.[2] In this case, the partner is a fluorescent dye that has been chemically modified with an azide group. The "click" reaction, a copper(I)-catalyzed cycloaddition, forms a stable triazole linkage between the alkyne on the RNA and the azide on the fluorophore.[1][2] This highly specific and efficient reaction ensures that the fluorescent signal is localized exclusively to the newly synthesized RNA.
Figure 1: Experimental workflow for 2-EA labeling and imaging.
Comparison with Other Metabolic RNA Labeling Reagents
While 2-EA is a powerful tool, it is important to understand its characteristics in the context of other commonly used metabolic labeling reagents.
| Feature | This compound (2-EA) | 5-Ethynyl Uridine (5-EU) | 4-Thiouridine (4sU) |
| Incorporation | Adenosine analog | Uridine analog | Uridine analog |
| Detection | CuAAC ("Click" Chemistry) | CuAAC ("Click" Chemistry) | Thiol-specific biotinylation & streptavidin enrichment |
| Advantages | Labels both transcription and polyadenylation. | Well-established with many commercial kits available.[4] | Allows for covalent capture and sequencing (SLAM-seq). |
| Considerations | Potential for cytotoxicity at high concentrations or long incubations.[5][6] May show low specificity for RNA in some organisms.[1][7][8] | Can be incorporated into DNA in some cell types/organisms.[1] | Indirect detection for imaging; requires antibody staining. |
| Imaging | Direct fluorescence imaging | Direct fluorescence imaging | Indirect fluorescence imaging |
Detailed Protocols
The following protocols are provided as a starting point for imaging 2-EA labeled RNA in cultured mammalian cells, using HeLa cells as an example. Optimization of incubation times, reagent concentrations, and imaging parameters is highly recommended for each specific cell line and experimental setup.
Materials and Reagents
-
Cell Culture:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass coverslips (18 mm)
-
-
RNA Labeling:
-
This compound (2-EA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Fixation and Permeabilization:
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton™ X-100, 0.5% in PBS
-
-
Click Chemistry Reaction:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) (optional, copper ligand)
-
-
Staining and Mounting:
-
DAPI or Hoechst 33342 for nuclear counterstain
-
Mounting medium (e.g., ProLong™ Gold Antifade Mountant)
-
Protocol 1: Cell Culture and 2-EA Labeling
-
Cell Seeding:
-
Sterilize glass coverslips by autoclaving or ethanol washing and place them in a 12-well plate.[9]
-
Seed HeLa cells onto the coverslips at a density that will result in 50-70% confluency at the time of labeling.
-
Incubate cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of 2-EA Stock Solution:
-
Prepare a 100 mM stock solution of 2-EA in anhydrous DMSO.
-
Vortex to dissolve completely. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Metabolic Labeling of RNA:
-
Warm the cell culture medium to 37°C.
-
Dilute the 100 mM 2-EA stock solution directly into the pre-warmed medium to a final concentration of 0.1-1 mM. A starting concentration of 0.5 mM is recommended for initial experiments.[1]
-
Remove the old medium from the cells and replace it with the 2-EA containing medium.
-
Incubate for the desired labeling period (e.g., 1-4 hours). The optimal labeling time will depend on the experimental goals and the transcription rate of the cells. Shorter pulse times (e.g., 30 minutes) can be used to label very newly synthesized RNA.[2]
-
Scientific Rationale: The concentration and duration of 2-EA exposure should be optimized to achieve sufficient signal without inducing cytotoxicity.[5][6] High concentrations or prolonged exposure to adenosine analogs can interfere with cellular processes.
-
Protocol 2: Cell Fixation and Permeabilization
-
Fixation:
-
After the labeling incubation, aspirate the 2-EA containing medium.
-
Gently wash the cells twice with 1 mL of pre-warmed PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[10]
-
Scientific Rationale: Fixation cross-links cellular components, preserving cell morphology and immobilizing the labeled RNA. PFA is a common fixative that preserves RNA integrity well for in situ hybridization techniques.[11][12]
-
-
Permeabilization:
-
Aspirate the PFA solution and wash the cells three times with 1 mL of PBS for 5 minutes each.
-
Add 1 mL of 0.5% Triton™ X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Scientific Rationale: Permeabilization creates pores in the cell membranes, allowing the click chemistry reagents to access the incorporated 2-EA within the RNA. The concentration and type of detergent should be chosen carefully to ensure adequate permeabilization without disrupting cellular structures.
-
-
Washing:
-
Aspirate the permeabilization solution and wash the cells three times with 1 mL of PBS.
-
Protocol 3: Click Chemistry Reaction for Fluorescence Tagging
This protocol is adapted from the Thermo Fisher Scientific Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit protocol.[4]
-
Prepare the Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use as the Cu(I) catalyst is unstable.
-
For each coverslip, prepare the following reaction cocktail in a microcentrifuge tube. The volumes can be scaled as needed.
-
| Component | Stock Concentration | Volume per reaction (µL) | Final Concentration |
| PBS | 1X | 439 | 1X |
| Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide) | 10 mM in DMSO | 1 | 20 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 5 | 1 mM |
| Sodium Ascorbate | 500 mM in H₂O (freshly prepared) | 5 | 5 mM |
-
Click Reaction:
-
Aspirate the PBS from the wells.
-
Add 500 µL of the click reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.[4]
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells once with 1 mL of PBS.
-
Protocol 4: Co-staining with Antibodies (Optional)
This technique can be combined with immunofluorescence to co-localize newly synthesized RNA with specific proteins.
-
Blocking:
-
After the click reaction and PBS wash, add 1 mL of a blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.[9]
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Protocol 5: Nuclear Counterstaining and Mounting
-
Nuclear Staining:
-
Incubate the cells with a dilute solution of DAPI (e.g., 300 nM in PBS) or Hoechst 33342 for 5-10 minutes at room temperature.[4]
-
-
Washing:
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and wick away excess PBS with a kimwipe.
-
Place a drop of mounting medium onto a clean microscope slide.
-
Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish and allow it to cure.
-
Fluorescence Microscopy and Data Interpretation
-
Imaging System: A standard epifluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain is required.
-
Filter Sets: For Alexa Fluor™ 488 and DAPI, you will need filter sets that accommodate their excitation and emission spectra (Alexa Fluor™ 488: ~495/519 nm; DAPI: ~358/461 nm).
-
Image Acquisition:
-
Use the DAPI/Hoechst channel to locate and focus on the cells.
-
Acquire images in the channel corresponding to the fluorescently labeled RNA. Optimize exposure time or laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.[13][14]
-
If co-staining, acquire images for each channel sequentially to avoid bleed-through.
-
-
Expected Results:
-
A strong fluorescent signal is expected in the nucleus, with particularly intense staining in the nucleoli, which are sites of high ribosomal RNA synthesis.[2]
-
A more diffuse signal may be observed in the cytoplasm, representing newly transcribed and exported mRNA.
-
The intensity of the signal will be proportional to the level of RNA synthesis during the labeling period.
-
Figure 2: Step-by-step experimental protocol flowchart.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak RNA signal | Inefficient 2-EA incorporation | Increase 2-EA concentration (up to 1 mM) or labeling time. Ensure cell viability. |
| Incomplete click reaction | Prepare fresh sodium ascorbate solution. Use a copper ligand like THPTA. Increase reaction time to 1 hour. | |
| Inefficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Photobleaching | Use an anti-fade mounting medium. Minimize light exposure. Use more photostable dyes (e.g., Alexa Fluor™ series).[13][15][16] | |
| High background fluorescence | Non-specific antibody binding (in co-staining) | Increase blocking time and use a more stringent blocking buffer. Titrate primary and secondary antibodies. |
| Residual click reagents | Increase the number and duration of wash steps after the click reaction. | |
| Autofluorescence | Use a different fixative (e.g., methanol). Include an unstained control to assess autofluorescence. | |
| Cell death or altered morphology | 2-EA cytotoxicity | Decrease 2-EA concentration and/or labeling time. Perform a cell viability assay (e.g., Trypan Blue) to determine a non-toxic range.[5][6] |
| Harsh fixation/permeabilization | Reduce PFA concentration or fixation time. Use a milder detergent like digitonin. | |
| Signal detected in the cytoplasm of mitotic cells | RNA is not synthesized during mitosis | This is an expected negative control. Chromatin condensation during mitosis prevents transcription. |
| Signal observed in DNA | Conversion of 2-EA to its deoxy form | This is a known issue in some organisms.[1][7] Perform a DNase I digestion control. Co-stain with a DNA replication marker (e.g., EdU) to check for co-localization. |
References
-
Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]
-
Stanford University. (n.d.). Double Immunofluorescence protocol. Retrieved from [Link]
- O'Callaghan, C. A. (2017). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1606, 269-276.
-
Biology Lectures. (2021, July 3). How to perform co-staining using the two antibodies from same source [Video]. YouTube. [Link]
-
Steinert, M., Garschall, K., & Technau, U. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. [Link]
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Srivastava, A. (2023). Is there a cell fixation protocol that won't affect the RNA or the cell surface markers?. ResearchGate. [Link]
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Application Notes and Protocols for 2-Ethynyl Adenosine Sequencing (2-EA-seq) Library Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to 2-ethynyl adenosine sequencing (2-EA-seq), a powerful technique for genome-wide analysis of newly transcribed RNA. By metabolically incorporating the nucleoside analog this compound (2-EA) into nascent RNA, researchers can selectively isolate and sequence these transcripts, providing a snapshot of the active transcriptome. This approach has significant applications in understanding dynamic cellular processes, including drug response, by revealing changes in gene expression with high temporal resolution.[1][2] This guide details the underlying principles of 2-EA-seq, a step-by-step library preparation protocol, and critical considerations for experimental design and data interpretation.
Introduction: Unveiling the Dynamics of the Transcriptome with 2-EA-seq
The transcriptome is a highly dynamic landscape, constantly changing in response to developmental cues, environmental stimuli, and pharmacological interventions. Traditional RNA sequencing (RNA-seq) provides a steady-state view of the total RNA population within a cell, which is a composite of newly synthesized and pre-existing RNA molecules.[3] This can mask the immediate effects of a given treatment or stimulus on gene expression. To overcome this limitation, methods for metabolic labeling of newly transcribed RNA have been developed, allowing for the specific capture and analysis of the nascent transcriptome.[4]
2-EA-seq is a robust method that utilizes the cell-permeable adenosine analog, this compound (2-EA).[5] Once inside the cell, 2-EA is converted into its triphosphate form and incorporated into newly synthesized RNA by RNA polymerases in place of adenosine.[5][6] The ethynyl group serves as a bioorthogonal handle, meaning it is chemically unique within the cellular environment and can be specifically targeted.[7] This handle allows for the covalent attachment of a biotin molecule via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[5][8][9] The biotinylated RNA can then be selectively enriched from the total RNA pool using streptavidin-coated magnetic beads, followed by standard next-generation sequencing (NGS) library preparation.
The ability to isolate and sequence only the newly transcribed RNA provides several key advantages for researchers, particularly in drug development:
-
Elucidating Mechanisms of Action: By analyzing the earliest transcriptional responses to a compound, researchers can gain insights into its primary targets and downstream pathways.[10][11]
-
Identifying Off-Target Effects: Unintended changes in gene expression can be detected shortly after drug administration, providing an early indication of potential toxicity.
-
Biomarker Discovery: Dynamic changes in the nascent transcriptome can serve as sensitive biomarkers for drug efficacy and patient response.[12]
-
Understanding RNA Stability and Decay: Pulse-chase experiments using 2-EA can be employed to measure the degradation rates of specific transcripts, providing a more complete picture of post-transcriptional gene regulation.
This application note provides a detailed protocol for performing 2-EA-seq library preparation, from metabolic labeling of cells to the final quality control of the sequencing library.
The 2-EA-seq Workflow: A Visual Overview
The 2-EA-seq library preparation workflow can be conceptually divided into several key stages, as illustrated in the following diagram. Each stage is critical for the successful isolation and sequencing of newly transcribed RNA.
Caption: The major steps in the 2-EA-seq library preparation workflow.
Detailed Protocol: 2-EA-seq Library Preparation
This protocol is optimized for cultured mammalian cells but can be adapted for other model systems with appropriate modifications.
Materials and Reagents
A comprehensive list of necessary reagents and their recommended concentrations is provided in the table below.
| Reagent | Supplier | Catalog Number | Storage |
| This compound (2-EA) | Jena Bioscience | CLK-N002 | -20°C |
| DMSO, anhydrous | Major Supplier | Varies | Room Temp |
| Cell Culture Medium & Supplements | Varies | Varies | 4°C |
| RNA Isolation Kit (e.g., TRIzol, column-based) | Varies | Varies | Room Temp |
| Biotin Azide | Major Supplier | Varies | -20°C |
| Copper(II) Sulfate (CuSO4) | Major Supplier | Varies | Room Temp |
| Tris(2-carboxyethyl)phosphine (TCEP) | Major Supplier | Varies | 4°C |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Major Supplier | Varies | -20°C |
| Streptavidin Magnetic Beads | Varies | Varies | 4°C |
| RNA Fragmentation Buffer | Varies | Varies | Room Temp |
| Reverse Transcriptase | Varies | Varies | -20°C |
| dNTPs | Varies | Varies | -20°C |
| Random Primers | Varies | Varies | -20°C |
| DNA Polymerase I | Varies | Varies | -20°C |
| RNase H | Varies | Varies | -20°C |
| End-Repair/dA-Tailing Module | Varies | Varies | -20°C |
| NGS Adapters (Illumina compatible) | Varies | Varies | -20°C |
| DNA Ligase | Varies | Varies | -20°C |
| PCR Master Mix | Varies | Varies | -20°C |
| Nuclease-free Water | Varies | Varies | Room Temp |
Step-by-Step Methodology
Part 1: Metabolic Labeling and RNA Isolation
-
Cell Culture and Metabolic Labeling:
-
Culture cells to the desired confluency. The optimal cell number will depend on the cell type and experimental goals, but a starting point of 1-5 million cells is recommended.
-
Prepare a stock solution of 2-EA in anhydrous DMSO. A common stock concentration is 100 mM.
-
Add 2-EA to the cell culture medium to a final concentration of 100-200 µM. The optimal concentration and labeling time should be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity. A typical labeling time is 2-4 hours.
-
Incubate the cells under their normal growth conditions for the desired labeling period.
-
-
Total RNA Isolation:
-
After labeling, harvest the cells and proceed immediately with total RNA isolation.
-
Use a standard RNA isolation method, such as TRIzol extraction or a column-based kit, following the manufacturer's instructions.
-
It is crucial to perform a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8. The RNA Integrity Number (RIN) should be >7.
-
Part 2: Biotinylation and Enrichment
-
Click Chemistry Reaction for Biotinylation:
-
Rationale: This step covalently attaches a biotin molecule to the ethynyl group of the incorporated 2-EA. The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Copper(II) sulfate is reduced in situ to the active copper(I) catalyst by TCEP. TBTA is a ligand that stabilizes the copper(I) and improves reaction efficiency.
-
In a nuclease-free tube, combine the following components in order:
-
Total RNA (10-50 µg) in nuclease-free water
-
Biotin Azide (final concentration 50 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
Copper(II) Sulfate (CuSO4) (final concentration 1 mM)
-
-
Incubate the reaction at room temperature for 30-60 minutes with gentle rotation.
-
Purify the biotinylated RNA using an RNA cleanup kit or ethanol precipitation to remove unreacted components.
-
-
RNA Fragmentation:
-
Rationale: Next-generation sequencing platforms have limitations on the length of fragments that can be sequenced.[13] Therefore, the RNA must be fragmented into smaller pieces, typically in the range of 100-400 nucleotides.
-
Resuspend the purified, biotinylated RNA in RNA fragmentation buffer.
-
Incubate at an elevated temperature (e.g., 94°C) for a specific time to achieve the desired fragment size. The incubation time will need to be optimized.
-
Immediately stop the fragmentation reaction by placing the tube on ice and adding a stop solution (e.g., EDTA).
-
Purify the fragmented RNA using an RNA cleanup kit.
-
-
Enrichment of 2-EA-labeled RNA:
-
Rationale: This step uses the high-affinity interaction between biotin and streptavidin to isolate the newly transcribed, biotinylated RNA fragments.
-
Resuspend streptavidin magnetic beads in a binding buffer.
-
Add the fragmented, biotinylated RNA to the beads and incubate at room temperature with rotation to allow for binding.
-
Place the tube on a magnetic stand and discard the supernatant, which contains the unlabeled, pre-existing RNA.
-
Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound RNA.
-
Elute the enriched RNA from the beads. Alternatively, subsequent enzymatic reactions can be performed directly on the beads.
-
Part 3: Library Preparation for Sequencing
The following steps are based on a standard Illumina library preparation workflow.[14] Kits from various manufacturers are available and their specific protocols should be followed.
-
Reverse Transcription (First-Strand cDNA Synthesis):
-
The enriched RNA fragments are reverse transcribed into single-stranded complementary DNA (cDNA) using a reverse transcriptase and random primers.
-
-
Second-Strand cDNA Synthesis:
-
The RNA template is removed, and a second strand of DNA is synthesized to create double-stranded cDNA. This is often achieved using DNA Polymerase I and RNase H.[14]
-
-
End Repair, dA-Tailing, and Adapter Ligation:
-
The ends of the double-stranded cDNA are repaired to create blunt ends.
-
A single adenosine (A) nucleotide is added to the 3' ends of the cDNA fragments. This "dA-tailing" prevents the fragments from ligating to each other and prepares them for ligation to adapters with a single thymine (T) overhang.[15]
-
NGS adapters are ligated to both ends of the dA-tailed cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for PCR amplification.
-
-
Library Amplification:
-
The adapter-ligated cDNA library is amplified by PCR to generate a sufficient quantity of material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Quality Control and Quantification:
-
The final library should be assessed for its size distribution using a bioanalyzer. A successful library will show a peak in the desired size range (e.g., 200-500 bp, including adapters).
-
The concentration of the library should be accurately quantified using qPCR.
-
The prepared library is now ready for sequencing on an Illumina platform.
Data Analysis Workflow
A general workflow for analyzing 2-EA-seq data is outlined below.
Caption: A typical bioinformatics workflow for 2-EA-seq data analysis.
Troubleshooting and Considerations
-
Toxicity of 2-EA: High concentrations or long exposure times to 2-EA can be toxic to some cell types. It is essential to perform a dose-response curve and a time-course experiment to determine the optimal labeling conditions that maximize incorporation without significantly affecting cell viability.
-
Copper-Induced RNA Degradation: The copper catalyst used in the click chemistry reaction can cause RNA degradation.[16] Using a copper(I)-stabilizing ligand like TBTA is highly recommended. Additionally, minimizing the reaction time and ensuring all reagents are of high quality can mitigate this issue.
-
Background Binding to Streptavidin Beads: Some non-biotinylated RNA may non-specifically bind to the streptavidin beads. Stringent washing steps are critical to reduce this background and ensure high purity of the enriched RNA.
-
PCR Duplicates: Over-amplification of the library can lead to a high proportion of PCR duplicates, which can skew gene expression quantification. The number of PCR cycles should be kept to a minimum.
Conclusion
2-EA-seq is a powerful and versatile method for studying the dynamics of the transcriptome. By providing a snapshot of newly synthesized RNA, it offers valuable insights into the immediate effects of cellular perturbations, such as drug treatment. The detailed protocol and considerations presented in this application note will enable researchers to successfully implement 2-EA-seq in their studies, advancing our understanding of gene regulation in health and disease and accelerating the drug discovery process.
References
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Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of RNA chemical labels. (A) 2-EA is incorporated into.... Retrieved from [Link]
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JoVE. (2022, July 1). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview. Retrieved from [Link]
- Adiconis, X., et al. (2018). Evaluation of two main RNA-seq approaches for gene quantification in clinical RNA sequencing: polyA+ selection versus rRNA depletion. Scientific Reports, 8(1), 4781.
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Jena Bioscience. (n.d.). RNA synthesis monitoring. Retrieved from [Link]
- Wang, Z., Gerstein, M., & Snyder, M. (2009). RNA-Seq: a revolutionary tool for transcriptomics.
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ResearchGate. (n.d.). A) Concept of metabolic RNA labeling. Nucleosides with small.... Retrieved from [Link]
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- Jan, C. H., Friedman, R. C., & Sharp, P. A. (2017). 3' End Sequencing Library Preparation with A-seq2. Journal of visualized experiments : JoVE, (128), 56240.
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Twist Bioscience. (n.d.). Library Preparation EF 2.0 with Enzymatic Fragmentation and Combinatorial Dual Indices. Retrieved from [Link]
- Wojtczak, D., et al. (2018). Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. ACS chemical biology, 13(8), 2163–2172.
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The Informatician. (2023, March 7). How I analyze RNA Seq Gene Expression data using DESeq2. Retrieved from [Link]
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CD Genomics. (n.d.). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Retrieved from [Link]
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Lexogen. (n.d.). RNA LEXICON Chapter #6 – RNA Pretreatment: Enrichment or Depletion?. Retrieved from [Link]
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CD Genomics. (n.d.). RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications. Retrieved from [Link]
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Parse Biosciences. (2025, February 27). Single Cell Sequencing and The Future of Drug Discovery. Retrieved from [Link]
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SeqCenter, LLC. (n.d.). mRNA Enrichment. Retrieved from [Link]
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in vivo RNA labeling with 2-ethynyl adenosine injection
An Application Guide to In Vivo Nascent RNA Profiling via 2-Ethynyl Adenosine (2'-EA) Injection
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound (2'-EA) for the metabolic labeling of newly synthesized RNA in living organisms. We will delve into the underlying principles, provide detailed, field-tested protocols, and discuss critical considerations for experimental design and data interpretation.
Foundational Concept: Tracking the Transcriptome in Motion
Understanding the dynamics of gene expression requires the ability to distinguish newly synthesized (nascent) RNA from the vast pool of pre-existing transcripts. Traditional methods, which measure total RNA levels, provide only a static snapshot. Metabolic labeling offers a powerful solution by introducing a modified nucleoside that is incorporated into RNA during transcription, effectively "tagging" nascent transcripts for subsequent isolation or visualization.[1][2][3]
This compound (2'-EA) has emerged as a versatile tool for this purpose. It is a cell-permeable analog of adenosine featuring a small, bioorthogonal ethynyl group.[4][5] This modification is minimally disruptive to cellular processes but provides a unique chemical handle for detection.[6]
The Dual Mechanism of 2'-EA Incorporation and Detection
The utility of 2'-EA stems from a two-stage process: metabolic incorporation followed by bioorthogonal ligation, commonly known as "click chemistry."[7]
Stage 1: Metabolic Incorporation Once administered in vivo, 2'-EA is taken up by cells and enters the nucleoside salvage pathway, where it is converted into its triphosphate form (2'-EA-TP). This analog is then recognized by cellular enzymes and incorporated into newly synthesized RNA through two primary mechanisms:
-
Transcription: RNA polymerases (I, II, and III) incorporate 2'-EA-TP into elongating RNA chains in place of natural adenosine triphosphate (ATP).[4][8]
-
Polyadenylation: Poly(A) polymerases add 2'-EA to the 3' ends of messenger RNAs (mRNAs) during the formation of the poly(A) tail.[8][9][10]
This dual-incorporation pathway is a distinct advantage, allowing for the comprehensive labeling of a wide range of newly transcribed RNAs as well as the specific investigation of polyadenylation dynamics.[9][10]
Stage 2: Click Chemistry Detection The ethynyl group (an alkyne) incorporated within the RNA serves as a bioorthogonal handle. It does not react with native cellular components but can be specifically targeted using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][7] In this step, the alkyne-modified RNA is reacted with a reporter molecule containing a complementary azide group. This reporter can be:
-
A Fluorophore-Azide: For direct visualization of nascent RNA via fluorescence microscopy.
-
A Biotin-Azide: For the enrichment and purification of labeled RNA using streptavidin-coated beads, enabling downstream applications like RNA-sequencing or western blotting.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Signal | Insufficient 2'-EA dose or labeling time. | Perform a dose-response and time-course experiment to optimize labeling. |
| Poor RNA quality (degradation). | Ensure rapid tissue harvesting and use RNase-free techniques throughout. Check RIN score. | |
| Inefficient click reaction. | Use fresh sodium ascorbate. Ensure all reagents are active. Optimize RNA input amount. | |
| High Background | Non-specific binding of biotin-azide or beads. | Ensure stringent washing steps after bead incubation. Include a vehicle-only control animal. |
| Contaminating DNA is labeled. | Confirm specificity with RNase/DNase controls. Ensure thorough DNase treatment during RNA extraction. | |
| RNA Degradation | Contamination with RNases. | Use certified RNase-free reagents and barrier tips. |
| Unprotected copper ions in click reaction. | Ensure a sufficient concentration of a protective ligand (e.g., THPTA) is used. |
References
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Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]
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García-Moreno, M., et al. (2014). In vivo RNA labeling using MS2. Methods in Molecular Biology, 1182, 281-294. Retrieved from [Link]
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Li, X., & Spitale, R. C. (2017). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 50(9), 2339–2347. Retrieved from [Link]
-
Stepanov, G. A., et al. (2018). Strategic labelling approaches for RNA single-molecule spectroscopy. Biological Chemistry, 399(9), 979-994. Retrieved from [Link]
-
Rädle, B., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (78), e50195. Retrieved from [Link]
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Fundamental Research. (2023). Nucleoside analogs for messenger RNA metabolic labelling and sequencing. ScienceDaily. Retrieved from [Link]
-
Singha, M. K. (2022). Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. ProQuest Dissertations Publishing. Retrieved from [Link]
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Neef, A. B., & Luedtke, N. W. (2014). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 114(10), 5263–5298. Retrieved from [Link]
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Curanovic, D., et al. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Chemical Biology, 9(11), 671–673. Retrieved from [Link]
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Jena Bioscience. (n.d.). RNA synthesis monitoring. Retrieved from [Link]
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Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. Retrieved from [Link]
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Garschall, K., et al. (2022). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. Retrieved from [Link]
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Gola, M. E., et al. (2020). Covalent labeling of nucleic acids. Chemical Society Reviews, 49(21), 7777-7818. Retrieved from [Link]
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Palozola, K. C., et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols, 2(3), 100651. Retrieved from [Link]
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Application Notes and Protocols for the Detection of Polyadenylated mRNA using 2'-Ethynyl Adenosine
A Senior Application Scientist's Guide to Visualizing the Dynamics of mRNA Polyadenylation
Abstract
The polyadenylation of messenger RNA (mRNA) is a critical post-transcriptional modification that profoundly influences mRNA stability, nuclear export, and translational efficiency.[1][2] Understanding the dynamics of de novo polyadenylation is therefore central to deciphering the intricacies of gene expression. This guide provides a comprehensive framework for the detection and visualization of newly polyadenylated mRNA in mammalian cells using the nucleoside analog 2'-ethynyl adenosine (2'-EA). We will delve into the underlying principles of metabolic labeling with 2'-EA and its subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This document is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive method to monitor the birth of the poly(A) tail.
Introduction: The Significance of the Poly(A) Tail and the Power of 2'-EA
The addition of a poly(A) tail to the 3' end of most eukaryotic mRNAs is a hallmark of their maturation.[1][3] This homopolymeric tract of adenosine residues is not encoded in the DNA but is added by poly(A) polymerases in the nucleus. The length of the poly(A) tail is dynamically regulated and plays a pivotal role in the lifecycle of an mRNA molecule. Traditional methods for studying polyadenylation, such as Northern blotting and PCR-based assays, often lack the spatiotemporal resolution to track newly synthesized and polyadenylated transcripts in situ.[2]
Metabolic labeling with bioorthogonal chemical reporters offers a powerful alternative. 2'-Ethynyl adenosine (2'-EA) is a cell-permeable adenosine analog that is efficiently incorporated into nascent RNA by RNA polymerases and, crucially, by poly(A) polymerases during the synthesis of the poly(A) tail.[4][5] The ethynyl group, a small and biologically inert functional group, serves as a handle for subsequent covalent ligation to a probe of choice via the highly specific and efficient click reaction.[6][7] This allows for the direct visualization of newly polyadenylated mRNA within the cellular context, providing invaluable insights into the spatial and temporal dynamics of this critical regulatory process.
Advantages of the 2'-EA Method:
-
High Specificity: The click reaction is bioorthogonal, meaning it does not interfere with native biological processes.
-
High Sensitivity: The covalent nature of the click reaction allows for the robust and sensitive detection of labeled transcripts.[6]
-
Versatility: The ethynyl handle can be reacted with a variety of azide-functionalized probes, including fluorophores for imaging or biotin for affinity purification and downstream analysis.[4]
-
In Situ Detection: Allows for the visualization of newly polyadenylated mRNA within the complex architecture of the cell.
The Workflow: From Metabolic Labeling to Visualization
The detection of polyadenylated mRNA using 2'-EA is a multi-step process that begins with the introduction of the analog to living cells and culminates in the microscopic visualization of the labeled transcripts.
Figure 1: A schematic overview of the experimental workflow for detecting newly polyadenylated mRNA using 2'-EA.
Detailed Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number | Storage |
| 2'-Ethynyl Adenosine (2'-EA) | Jena Bioscience | CLK-N005 | -20°C |
| DMSO, Anhydrous | Major Supplier | e.g., Sigma-Aldrich | Room Temp |
| Cell Culture Medium | As required for cell line | - | 4°C |
| Fetal Bovine Serum (FBS) | As required for cell line | - | -20°C |
| Penicillin-Streptomycin | As required for cell line | - | -20°C |
| Phosphate-Buffered Saline (PBS) | Major Supplier | - | Room Temp |
| Paraformaldehyde (PFA) | Major Supplier | e.g., Electron Microscopy Sciences | 4°C |
| Triton™ X-100 | Major Supplier | e.g., Sigma-Aldrich | Room Temp |
| Fluorescent Azide | Major Supplier | e.g., Thermo Fisher Scientific | -20°C |
| Copper(II) Sulfate (CuSO₄) | Major Supplier | e.g., Sigma-Aldrich | Room Temp |
| THPTA Ligand | Major Supplier | e.g., Sigma-Aldrich | Room Temp |
| Sodium Ascorbate | Major Supplier | e.g., Sigma-Aldrich | 4°C |
| DAPI or Hoechst Stain | Major Supplier | e.g., Thermo Fisher Scientific | 4°C |
| Antifade Mounting Medium | Major Supplier | e.g., Thermo Fisher Scientific | 4°C |
Protocol 1: Metabolic Labeling of Adherent Cells with 2'-EA
This protocol is optimized for adherent mammalian cells grown in a 24-well plate format. Adjust volumes accordingly for other formats.
-
Cell Seeding: The day before the experiment, seed your cells of interest onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of labeling. Proper cell density is crucial to avoid artifacts from over- or under-confluent cultures.
-
Prepare 2'-EA Stock Solution: Prepare a 100 mM stock solution of 2'-EA in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Metabolic Labeling: On the day of the experiment, prepare the labeling medium by diluting the 2'-EA stock solution directly into pre-warmed complete cell culture medium to a final concentration of 100 µM.
-
Expert Insight: The optimal concentration of 2'-EA and the labeling duration can vary between cell types and experimental goals. A concentration range of 50-200 µM and a labeling time of 2-24 hours is a good starting point for optimization. Shorter labeling times will enrich for more recently transcribed and polyadenylated mRNAs.[8]
-
-
Incubation: Aspirate the existing medium from the cells and replace it with the 2'-EA-containing labeling medium. Return the cells to the incubator and incubate for the desired duration.
-
Control Samples: It is imperative to include appropriate controls. A "no-label" control (cells treated with medium containing the same concentration of DMSO as the labeled samples) is essential to assess background fluorescence.
Protocol 2: Cell Fixation and Permeabilization
-
Wash: After the labeling period, gently aspirate the labeling medium and wash the cells twice with 1 mL of pre-warmed PBS.
-
Fixation: Aspirate the PBS and add 500 µL of 4% paraformaldehyde (PFA) in PBS to each well. Incubate for 15 minutes at room temperature.
-
Causality Note: Proper fixation is critical for preserving cellular morphology and retaining the labeled RNA within the cell. PFA cross-links proteins and nucleic acids, effectively "freezing" the cellular contents in place.
-
-
Wash: Aspirate the PFA solution and wash the cells three times with 1 mL of PBS for 5 minutes each.
-
Permeabilization: Aspirate the PBS and add 500 µL of 0.5% Triton™ X-100 in PBS to each well. Incubate for 10 minutes at room temperature.
-
Causality Note: Permeabilization is necessary to allow the click chemistry reagents to penetrate the cell and nuclear membranes to access the 2'-EA-labeled RNA.
-
-
Wash: Aspirate the permeabilization solution and wash the cells three times with 1 mL of PBS for 5 minutes each.
Protocol 3: Click Chemistry Reaction for Fluorescence Detection
The following protocol is for a single well of a 24-well plate. Prepare a master mix for multiple samples.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The following volumes are for a single 500 µL reaction. Protect the cocktail from light.
| Component | Stock Concentration | Volume for 500 µL Reaction | Final Concentration |
| PBS | - | 440 µL | - |
| Fluorescent Azide | 10 mM in DMSO | 2.5 µL | 50 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 5 µL | 1 mM |
| THPTA Ligand | 50 mM in H₂O | 2.5 µL | 250 µM |
| Sodium Ascorbate | 500 mM in H₂O | 50 µL | 50 mM |
-
Click Reaction: Aspirate the PBS from the permeabilized cells and add 500 µL of the click reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Wash: Aspirate the click reaction cocktail and wash the cells three times with PBS for 5 minutes each, protected from light.
Figure 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol 4: Counterstaining and Mounting
-
Nuclear Counterstaining (Optional): To visualize the cell nuclei, incubate the cells with a DAPI (e.g., 300 nM) or Hoechst (e.g., 1 µg/mL) solution in PBS for 5-10 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium. Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Expected Results and Interpretation
Upon successful execution of this protocol, you should observe fluorescent signals within the cells that were labeled with 2'-EA. The localization of the signal can provide clues about the cellular compartments where active transcription and polyadenylation are occurring. A diffuse nuclear signal with punctate foci is often observed, representing sites of active transcription. Cytoplasmic signal may also be present, corresponding to newly exported and polyadenylated mRNAs. The "no-label" control should exhibit minimal background fluorescence.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | - Inefficient 2'-EA labeling- Ineffective permeabilization- Inactive click chemistry reagents | - Optimize 2'-EA concentration and/or labeling time- Increase Triton™ X-100 concentration or incubation time- Prepare fresh click reaction cocktail; ensure sodium ascorbate is fresh |
| High background | - Insufficient washing- Non-specific binding of the fluorescent azide | - Increase the number and duration of wash steps- Consider using a blocking step (e.g., with BSA) before the click reaction |
| Cell loss or poor morphology | - Harsh cell handling- Over-fixation or over-permeabilization | - Be gentle during aspiration and washing steps- Reduce PFA or Triton™ X-100 concentration or incubation time |
Concluding Remarks
The use of 2'-ethynyl adenosine in conjunction with click chemistry provides a powerful and versatile platform for the study of de novo mRNA polyadenylation. This method offers a significant advantage over traditional techniques by enabling the direct visualization of this fundamental process within the native cellular environment. The protocols outlined in this guide provide a robust starting point for researchers to explore the dynamic world of mRNA regulation. As with any technique, careful optimization and the inclusion of appropriate controls are paramount to obtaining reliable and interpretable results.
References
-
Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]
- Nainar, S., et al. (2016). Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Methods, 13(1), 61-64. [Link to a representative publication page, as direct PDF links can be unstable. For example: https://www.
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
-
Jeon, S., et al. (2024). Real-time Visualization of Transcribed mRNA via Click Chemistry in a Liposomal Space. Journal of Oleo Science, 73(4), 573-581. [Link]
-
Fazal, F. M., et al. (2019). Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics. ACS Chemical Biology, 14(10), 2149-2155. [Link]
-
El-Danaf, R. N., et al. (2015). Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry. RNA, 21(4), 789-801. [Link]
-
Eckert, D., & Passon, M. (2022). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. [Link]
-
Kühn, U., & Wahle, E. (2017). Birth of a poly(A) tail: mechanisms and control of mRNA polyadenylation. The FEBS Journal, 284(22), 3785-3801. [Link]
-
Wikipedia. (n.d.). Polyadenylation. Retrieved from [Link]
-
Sallés, F. J., Richards, W. G., & Strickland, S. (1999). Assaying the polyadenylation state of mRNAs. Methods, 17(1), 38-45. [Link]
- Hacisuleyman, E., et al. (2014). Topological organization of the human transcriptome with single-molecule sequencing. Nature Structural & Molecular Biology, 21(2), 194-201. [Link to a representative publication page, as direct PDF links can be unstable. For example: https://www.
Sources
- 1. Polyadenylation - Wikipedia [en.wikipedia.org]
- 2. Assaying the polyadenylation state of mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Birth of a poly(A) tail: mechanisms and control of mRNA polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethynyladenosine Click Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-ethynyladenosine (2-EA) click chemistry applications. As Senior Application Scientists, we understand that achieving high-efficiency, low-background labeling of nascent RNA is critical for the success of your research. This guide is designed to provide you with in-depth troubleshooting advice and robust protocols to help you overcome common challenges encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-EA.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding 2-EA click reactions.
Q1: What is the fundamental principle of the 2-EA click reaction?
The reaction used to label 2-ethynyladenosine (2-EA) incorporated into RNA is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] This reaction forms a stable triazole linkage between the terminal alkyne group on 2-EA and an azide-modified reporter molecule (e.g., a fluorophore or biotin). The reaction is highly efficient and specific, but it critically depends on the presence of the active catalyst, the copper(I) ion (Cu⁺).[4]
Q2: My click reaction has high background. What are the most common culprits?
High background noise can stem from several sources. The most frequent causes include:
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Non-specific binding of the azide probe to cellular components or surfaces.
-
Copper-induced side reactions , such as the generation of reactive oxygen species (ROS) that can damage biomolecules or cause fluorescent probes to adhere non-specifically.[5]
-
Precipitation of reagents or the azide probe, leading to fluorescent aggregates that are difficult to wash away.
-
Incomplete reaction or purification , leaving unreacted, "sticky" azide probes in the sample.
Q3: Why is the choice of copper source and ligand important?
The active catalyst is the Cu(I) ion. However, Cu(I) is unstable in aqueous, oxygen-containing solutions and readily oxidizes to the inactive Cu(II) state.[4][6] Therefore, reactions typically start with a Cu(II) salt (like CuSO₄) and a reducing agent (most commonly sodium ascorbate) to generate Cu(I) in situ.[1][6] To protect the Cu(I) from oxidation and improve its catalytic efficiency, a chelating ligand is crucial.[6] Ligands like THPTA or TBTA stabilize the Cu(I) ion, prevent its precipitation, and can reduce its cytotoxicity in live-cell applications.[3][6]
Q4: Can the buffer system affect my reaction efficiency?
Absolutely. Certain buffer components can interfere with the reaction.
-
TRIS buffer can chelate copper, reducing the catalyst's availability and slowing the reaction.[5]
-
High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[5]
-
Phosphate buffers can sometimes cause precipitation of copper complexes, although this is less of an issue when the copper is pre-complexed with a suitable ligand.[5] Recommended buffers include HEPES, MOPS, or acetate.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving specific issues that lead to background noise and poor signal in 2-EA click reactions.
Problem 1: High, Diffuse Background Fluorescence
This is often indicative of non-specific binding of the fluorescent azide probe.
Causality: Fluorescent dyes can be hydrophobic and "sticky," leading to their adsorption onto proteins, lipids, and plastic surfaces. This is exacerbated if the probe aggregates.
Solutions & Protocols:
-
Introduce Blocking Agents: Non-specific interactions can be minimized by blocking reactive surfaces.
-
Protocol: Before the click reaction, and after any cell fixation and permeabilization steps, incubate your sample with a blocking buffer.
-
For cell-based assays: Use 1-3% Bovine Serum Albumin (BSA) in your reaction buffer.[7]
-
For blotting/array applications: Standard blocking buffers used for western blotting or microarrays are often effective.
-
-
-
Optimize Washing Steps: Insufficient washing will fail to remove unbound probe.
-
Protocol:
-
After the click reaction, perform at least three washes of 5-10 minutes each.
-
Include a low concentration of a non-ionic surfactant, such as 0.1% Tween-20 or Triton X-100, in your wash buffer to disrupt hydrophobic interactions.[7]
-
Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to reduce electrostatic interactions.[7]
-
-
-
Reduce Azide Probe Concentration: Using an excessive concentration of the azide probe increases the likelihood of non-specific binding.
-
Workflow: Perform a titration experiment to find the lowest effective concentration of your azide probe that still provides a robust specific signal. Start with the manufacturer's recommendation and test 2-fold, 5-fold, and 10-fold lower concentrations.
-
Problem 2: Punctate or Aggregated Background Signal
This issue often arises from the precipitation of the azide probe or copper catalyst.
Causality: Many fluorescent azide probes have limited aqueous solubility. When added to the reaction buffer, they can form small precipitates. Similarly, improper mixing of copper reagents can lead to the formation of insoluble copper salts.
Solutions & Protocols:
-
Pre-complex Copper and Ligand: Never add the copper salt directly to a buffer that may cause precipitation (like phosphate buffer). Always mix the copper and the stabilizing ligand first.[5][6]
-
Protocol:
-
Prepare a stock solution of your ligand (e.g., 100 mM THPTA).
-
Prepare a stock solution of your copper source (e.g., 20 mM CuSO₄).
-
To prepare the catalyst solution, add the CuSO₄ solution to the THPTA solution (a 1:2 to 1:5 molar ratio of Cu:ligand is common) and mix well before adding to the main reaction volume.[6] This pre-formed complex is more stable and soluble.[6]
-
-
-
Ensure Probe Solubility:
-
Workflow:
-
Dissolve the azide probe in a suitable organic solvent like DMSO first, before diluting it into the final aqueous reaction buffer.
-
After adding the probe to the buffer, vortex thoroughly to ensure it is fully dissolved. Do not proceed if you see visible precipitate.
-
Consider using azide probes conjugated to hydrophilic linkers, such as polyethylene glycol (PEG), to improve aqueous solubility.[8]
-
-
Problem 3: Low or No Specific Signal
If you observe very little signal from your 2-EA labeled RNA, it points to a failure in either the metabolic labeling or the click reaction itself.
Causality: This can be due to an inactive catalyst, sequestration of the copper catalyst by cellular components, degradation of the RNA, or inefficient incorporation of 2-EA.
Solutions & Protocols:
-
Verify Reagent Integrity: The sodium ascorbate reducing agent is particularly susceptible to oxidation.
-
Protocol: Always prepare fresh sodium ascorbate solution immediately before setting up your reactions. Do not store it for extended periods, even when frozen.
-
-
Protect the Reaction from Oxygen: Oxygen will rapidly inactivate the Cu(I) catalyst.
-
Workflow: While not always necessary for fast reactions, if you are experiencing low yields, try to minimize oxygen exposure. Capping the reaction tubes can be beneficial.[5] For highly sensitive applications, degassing the buffers can be considered.
-
-
Address Copper Sequestration: RNA, DNA, and proteins can chelate copper, making it unavailable for the reaction.[5] This is a common issue in complex biological samples like cell lysates.
-
Protocol:
-
Increase the concentration of the copper/ligand complex. Try using 1.5x or 2x the initial concentration.
-
In some cases, adding a sacrificial metal ion like Zn²⁺ or Ni²⁺ can occupy the metal-binding sites on biomolecules, leaving the copper free to catalyze the reaction.[5]
-
-
-
Control for 2-EA Incorporation: Ensure that 2-EA is being successfully incorporated into RNA.
Data & Protocols at a Glance
Table 1: Recommended Reagent Concentrations for In Vitro Click Reactions
| Reagent | Stock Concentration | Final Concentration | Key Considerations |
| 2-EA Labeled RNA | - | 1 - 10 µM | Purified RNA should be free of chelating agents like EDTA. |
| Azide Probe | 1 - 10 mM in DMSO | 25 - 200 µM | Titrate to find the optimal concentration for your probe. |
| Copper(II) Sulfate | 20 - 100 mM in H₂O | 0.1 - 1 mM | Use a high-purity source.[8] |
| Sodium Ascorbate | 100 - 300 mM in H₂O | 1 - 5 mM | Must be made fresh. [6] |
| Copper Ligand (THPTA) | 100 mM in H₂O | 0.5 - 5 mM | Recommended Cu:Ligand ratio is 1:2 to 1:5. |
| Buffer | 1 M stock (e.g., HEPES) | 100 mM, pH 7.0-7.5 | Avoid TRIS and high chloride buffers.[5] |
Experimental Workflow: Standard Click Reaction on Purified RNA
This protocol provides a starting point for labeling purified 2-EA-containing RNA.
-
Prepare RNA: In a microcentrifuge tube, dilute your 2-EA labeled RNA to the desired final concentration in a reaction buffer (e.g., 100 mM HEPES, pH 7.2).
-
Add Azide Probe: Add the azide-fluorophore from a DMSO stock to its final concentration. Vortex briefly.
-
Prepare Catalyst Mix: In a separate tube, mix the Copper(II) Sulfate and THPTA ligand solutions. Let this stand for 1-2 minutes to allow the complex to form.[6]
-
Initiate Reaction: Add the freshly prepared Sodium Ascorbate solution to the main reaction tube, followed immediately by the Copper/THPTA catalyst mix. Vortex gently.
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[6]
-
Purify Labeled RNA: Remove unreacted components. For RNA, this is typically achieved via ethanol precipitation or by using a suitable size-exclusion chromatography column.[6][11]
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for High Background Noise
Caption: Decision tree for addressing high background signals.
Diagram 2: General CuAAC Reaction Workflow
Caption: Step-by-step workflow for a standard CuAAC reaction.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available from: [Link]
-
Amato, D. N., & D'Onofrio, J. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6307-6358. Available from: [Link]
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Martin, S. (2021). Response to "Click chemstry: Why does it sometimes work and other times it doesn't?". ResearchGate. Available from: [Link]
-
Reddit User Discussion. (2024). Click Reaction Looking Weird?. r/Chempros. Available from: [Link]
-
Jena Bioscience. (n.d.). RNA synthesis monitoring. Available from: [Link]
-
Reddit User Discussion. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/chemistry. Available from: [Link]
-
Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides. Available from: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available from: [Link]
-
Clever, M., et al. (2018). 2-Ethynyl adenosine synthesis and incorporation. ResearchGate. Available from: [Link]
-
Chou, C., et al. (2020). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 53(6), 1147-1158. Available from: [Link]
-
Edelmann, F. T. (2021). Response to "Hello all, Please help me to do click reaction?". ResearchGate. Available from: [Link]
-
Alonso, F., et al. (2015). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 48(5), 1435-1445. Available from: [Link]
-
Kluever, A., et al. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. bioRxiv. Available from: [Link]
-
Fei, J., & Ha, T. (2013). Native purification and labeling of RNA for single molecule fluorescence studies. Methods in Molecular Biology, 981, 1-17. Available from: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. 点击化学试剂概述 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving 2-Ethynyl Adenosine Solubility in Cell Culture Media
Welcome to the technical support center for 2-ethynyl adenosine (2-EA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for working with 2-EA in cell culture systems. As a potent tool for studying newly synthesized RNA, ensuring its proper solubility is paramount for experimental success.[1][2][3] This document will walk you through the causality behind common solubility issues and provide validated protocols to overcome them.
I. Understanding this compound (2-EA)
This compound is a nucleoside analog of adenosine, where an ethynyl group is attached at the 2-position of the purine ring.[3][4] This modification allows for the detection of newly transcribed RNA through a "click chemistry" reaction.[1][2] 2-EA is cell-permeable and is incorporated into nascent RNA transcripts by RNA polymerases.[1][2][3] While invaluable for studying RNA dynamics, its modified structure can present solubility challenges in aqueous cell culture media.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₅O₄ | Jena Bioscience |
| Molecular Weight | 291.26 g/mol | Jena Bioscience |
| Appearance | White to off-white solid | Jena Bioscience |
| Purity | ≥ 95% (HPLC) | Jena Bioscience |
| Storage | -20°C | Jena Bioscience |
II. Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered when preparing 2-EA for cell culture experiments.
Q1: My 2-EA is not dissolving in my cell culture medium. What should I do?
This is a common issue. Direct dissolution of 2-EA in aqueous solutions like cell culture media or PBS is often difficult due to its limited solubility. One supplier notes a solubility of up to 4.0 mM in 1x PBS.[1][2] For many cell culture applications, a higher concentration stock solution is necessary. The recommended approach is to first dissolve the 2-EA in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[5] This stock can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the best solvent for making a 2-EA stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of 2-EA and other sparingly soluble compounds for cell culture use.[5][6] It is a powerful organic solvent that can dissolve a wide range of compounds and is miscible with water.
Q3: I dissolved 2-EA in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and how can I prevent it?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a classic sign that the final concentration of the compound exceeds its solubility limit in the media.[7] This can be due to several factors:
-
High Final Concentration: The desired final concentration of 2-EA in your media may be too high.
-
Solvent Shock: Rapidly adding the concentrated DMSO stock to the aqueous media can cause the compound to "crash out" of solution.[8]
-
Low Temperature: Adding the stock solution to cold media can decrease the solubility of 2-EA.
To prevent precipitation, try the following:
-
Lower the Final Concentration: Determine the lowest effective concentration of 2-EA for your experiment.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, add a small volume of media to your DMSO stock first, mix well, and then transfer this intermediate dilution to the rest of the media.
-
Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the 2-EA stock solution.[8]
-
Vortexing/Mixing: Gently vortex or swirl the media while adding the 2-EA stock solution to ensure rapid and uniform mixing.
Q4: What is the maximum safe concentration of DMSO for my cells?
The cytotoxicity of DMSO varies between cell types.[9][10] A general rule of thumb is that most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects.[9] Some robust cell lines may tolerate up to 1%, but it is always best to perform a dose-response curve to determine the optimal and non-toxic concentration for your specific cell line.[9] Primary cells are often more sensitive to DMSO.[9]
Q5: Can I prepare an aqueous stock solution of 2-EA?
While challenging, it is possible to prepare a low-concentration aqueous stock of 2-EA. One supplier indicates a solubility of up to 4.0 mM in 1x PBS.[1][2] To attempt this, use a buffered solution like PBS (pH 7.2-7.4) and consider gentle warming (e.g., 37°C) and sonication to aid dissolution. However, for most applications requiring higher concentrations, a DMSO stock is more reliable.
Q6: How should I store my 2-EA stock solution?
2-EA is supplied as a solid and should be stored at -20°C.[1] Once dissolved in DMSO, the stock solution should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] Studies on the parent molecule, adenosine, have shown good stability in solution for at least 14 days when refrigerated or at room temperature, suggesting that 2-EA is also likely to be stable under these conditions.[11][12][13]
III. Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols for preparing and using 2-EA in cell culture, designed to minimize solubility issues.
Protocol 1: Preparation of a Concentrated 2-EA Stock Solution in DMSO
This is the standard and most reliable method for preparing 2-EA for cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of 2-EA: Based on its molecular weight (291.26 g/mol ), determine the mass needed for your desired stock concentration (e.g., for a 100 mM stock, you would need 29.126 mg of 2-EA per 1 mL of DMSO).
-
Weigh the 2-EA: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of 2-EA and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve the 2-EA: Vortex the tube vigorously until the 2-EA is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store them at -20°C.[5]
Protocol 2: Diluting the 2-EA Stock Solution into Cell Culture Media
This protocol is designed to prevent precipitation of 2-EA when diluting the DMSO stock into your aqueous cell culture medium.
Materials:
-
Prepared 2-EA stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the 2-EA stock: Thaw one aliquot of your 2-EA stock solution at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to keep the final DMSO concentration below the toxic level for your cells (ideally ≤ 0.5%).
-
Pre-warm the media: Ensure your cell culture medium is at 37°C.[8]
-
Perform a stepwise dilution: a. In a sterile tube, add the calculated volume of the 2-EA stock solution. b. Slowly add an equal volume of the pre-warmed media to the DMSO stock while gently vortexing. c. Add this intermediate dilution to the rest of your pre-warmed media while gently swirling the flask or plate.
-
Inspect for precipitation: Visually inspect the medium for any signs of cloudiness or precipitate.[8] If precipitation occurs, you may need to lower the final concentration of 2-EA.
IV. Visualizing the Workflow
To further clarify the recommended procedure, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for preparing a 2-EA stock solution in DMSO.
Caption: Decision-making workflow for diluting 2-EA stock into media.
V. Concluding Remarks
Successfully incorporating this compound into your cell culture experiments hinges on proper preparation and handling to ensure its solubility. By understanding the chemical properties of 2-EA and following the validated protocols outlined in this guide, researchers can confidently utilize this powerful tool to unravel the complexities of RNA biology. Always remember to perform appropriate controls, including a vehicle control (media with the same final concentration of DMSO), to ensure that any observed effects are due to the 2-EA and not the solvent.
VI. References
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Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
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Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Retrieved from [Link]
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ResearchGate. (n.d.). This compound synthesis and incorporation. Retrieved from [Link]
-
dos Santos, C. H., de Oliveira, A. B., & de Almeida, M. V. (2014). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Journal of the Brazilian Chemical Society, 25(12), 2163-2191.
-
Creech, C., Kanaujia, M., & Causey, C. P. (2015). Synthesis and evaluation of 2-ethynyl-adenosine-5'-triphosphate as a chemical reporter for protein AMPylation. Organic & Biomolecular Chemistry, 13(31), 8550–8555.
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]
-
Cohen, B. E., & zealous, G. (1998). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 75(4), 1967-1975.
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de Oliveira, K. M. F., de Oliveira, T. A., de Souza, C. O., de Menezes, G. C. A., de Carvalho, A. C. G., de Souza, I. P., & de Lima, L. F. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 31(6), 638-644.
-
Liu, Z., Zhang, Y., & Wang, Y. (2022). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 27(19), 6528.
-
Johnson, C. E., Cober, M. P., & Hincapie, M. (2017). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. International Journal of Pharmaceutical Compounding, 21(6), 514-518.
-
Wang, H., & Liu, D. (2021). Synthetic Approaches for Copolymers Containing Nucleic Acids and Analogues. Chemical Society Reviews, 50(6), 3928-3962.
-
Kaltenbach, M., Hutchinson, D., Bollinger, J. E., & Zhao, F. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. American Journal of Health-System Pharmacy, 68(16), 1533–1536.
-
Sanghvi, T., & Yalkowsky, S. H. (1993). Solubility enhancement of nucleosides and structurally related compounds by complex formation. International Journal of Pharmaceutics, 95(1-3), 1-8.
-
Wikipedia. (n.d.). Nucleoside analogue. Retrieved from [Link]
-
Johnson, C. E. (2017). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. International Journal of Pharmaceutical Compounding, 21(6), 514-518.
-
Creech, C., Kanaujia, M., & Causey, C. P. (2015). Synthesis and evaluation of 2-ethynyl-adenosine-5'-triphosphate as a chemical reporter for protein AMPylation. Organic & Biomolecular Chemistry, 13(31), 8550-8555.
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2-ethynyl adenosine cell viability and cytotoxicity issues
A Guide to Navigating Cell Viability and Cytotoxicity in Nascent RNA Labeling Experiments
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the use of 2-ethynyladenosine (2-EA). We will explore the common challenges of cytotoxicity and variable cell viability encountered during metabolic labeling of nascent RNA and provide field-proven troubleshooting strategies and validated protocols to ensure the integrity and reproducibility of your experimental results.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of 2-EA, its mechanism of action, and the underlying causes of its potential cytotoxicity.
Q1: What is 2-ethynyladenosine (2-EA) and how does it work for RNA labeling?
A1: 2-ethynyladenosine (2-EA) is a cell-permeable nucleoside analog of adenosine.[1] It contains a terminal alkyne group, which is a small, biologically inert chemical handle. When introduced to cells in culture, 2-EA is processed by the cell's endogenous metabolic pathways. It is converted into its triphosphate form and subsequently incorporated into newly synthesized (nascent) RNA transcripts by RNA polymerases during transcription and by poly(A) polymerases during polyadenylation.[1][2][3] This metabolic incorporation effectively "tags" newly made RNA. The alkyne handle can then be detected with high specificity using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1][3] This allows for the attachment of a fluorescent dye for imaging or a biotin tag for enrichment and subsequent analysis.[1]
Q2: Why does 2-EA treatment sometimes lead to cytotoxicity and reduced cell viability?
A2: The cytotoxicity associated with 2-EA treatment is a multifactorial issue that stems from its nature as a nucleoside analog and the methods used for its detection.
-
Interference with RNA Metabolism: The incorporation of a modified nucleoside can potentially interfere with normal RNA processing, stability, and translation.[4] This can disrupt essential cellular functions and lead to a stress response or cell death.
-
Off-Target Effects: Like many nucleoside analogs, 2-EA may have off-target effects.[5] Adenosine itself is a signaling molecule that interacts with specific receptors to regulate various physiological processes.[6][7] High concentrations of an adenosine analog could potentially perturb these pathways.
-
Inherent Toxicity of Nucleoside Analogs: Some nucleoside analogs are inherently cytotoxic and are even used as anticancer or antiviral drugs.[8][9] Studies on similar ethynyl-containing analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), have demonstrated that they can be cytotoxic and genotoxic, particularly at higher concentrations or in cell lines with compromised DNA repair pathways.[10][11]
-
Toxicity of the Detection Method: The most common method for detecting the incorporated 2-EA, the copper(I)-catalyzed click reaction (CuAAC), is known to be cytotoxic due to the in situ generation of Cu(I) ions.[12]
Q3: How does 2-EA cytotoxicity differ from that of other RNA labeling reagents like 5-ethynyluridine (EU)?
A3: Both 2-EA and EU are alkyne-modified nucleosides used for metabolic labeling. While both can exhibit dose-dependent cytotoxicity, the specific effects can vary. 2-EA is an analog of adenosine, while EU is an analog of uridine. This means they are incorporated in place of different natural nucleosides and may have different impacts on RNA structure and function. Furthermore, their recognition and processing by cellular enzymes may differ, leading to variations in incorporation efficiency and potential off-target effects. For instance, adenosine analogs can be incorporated both transcriptionally and into poly(A) tails, offering a different labeling profile than uridine analogs.[2][3] Researchers should always perform a direct comparison of cytotoxicity for their specific cell line and experimental conditions.
Part 2: Troubleshooting Guide for Common Issues
This section is formatted to help you diagnose and solve specific problems encountered during your experiments with 2-EA.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| 1. High Cell Death or Low Viability Post-Labeling | A. 2-EA Concentration is Too High: The most common cause is dose-dependent toxicity. B. Prolonged Incubation Time: Continuous exposure increases the cellular burden of the analog. C. Solvent Toxicity: If using a solvent like DMSO, its final concentration may be too high.[13] D. High Cell Seeding Density: Over-confluency can lead to nutrient depletion and increased cell death, which is exacerbated by 2-EA treatment.[13] | A. Optimize 2-EA Concentration: Perform a dose-response experiment. Start with a low concentration (e.g., 50-100 µM) and titrate up to find the optimal balance between labeling efficiency and cell viability (See Protocol 1). B. Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the shortest labeling period that yields a sufficient signal. C. Control Solvent Concentration: Ensure the final concentration of DMSO is non-toxic, typically below 0.5%.[13] Always include a vehicle-only control. D. Optimize Cell Seeding Density: Plate cells to be in the logarithmic growth phase during labeling, typically at 60-80% confluency.[13] |
| 2. Inconsistent or Non-Reproducible Results | A. Variable Cell Health/Passage Number: Cells at high passage numbers or those not in a healthy, logarithmic growth phase respond differently to treatment.[13][14] B. Inconsistent Incubation Times: Minor variations in cell seeding, 2-EA treatment, or assay development times can lead to significant differences.[13] C. Reagent Instability: Improper storage or multiple freeze-thaw cycles of 2-EA stock solutions or assay reagents can reduce their efficacy.[13] D. "Edge Effects" in Microplates: Wells on the perimeter of a plate are prone to evaporation and temperature changes, leading to variability.[13] | A. Standardize Cell Culture: Use cells within a consistent, low passage number range. Discard cells that are over-confluent or show signs of stress.[13] B. Standardize Timelines: Use a precise timer for all incubation steps across all experiments.[13] C. Proper Reagent Handling: Prepare fresh reagents when possible. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[13] D. Mitigate Edge Effects: Do not use the outer wells of the plate for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[13] |
| 3. Low or No RNA Labeling Signal | A. Insufficient 2-EA Concentration or Incubation Time: The labeling conditions may be too mild. B. Low Transcription Rate: The cell type may have a naturally low rate of RNA synthesis, or experimental conditions may have suppressed it. C. Inefficient Click Reaction: The click chemistry detection step may have failed due to suboptimal reagent concentrations, buffer pH, or degraded reagents. D. RNA Degradation: RNA can be degraded during the click reaction, especially if standard CuAAC conditions are used without RNA-protective measures.[3] | A. Increase 2-EA Concentration/Time: Systematically increase the concentration or duration of labeling, while monitoring for cytotoxicity. B. Use a Positive Control: Use a cell line known to have high transcriptional activity or stimulate transcription if appropriate for your model. C. Optimize Click Reaction: Use fresh click chemistry reagents. Ensure the copper source is not oxidized. Use a positive control (e.g., an alkyne-labeled oligo) to validate the reaction components. D. Protect RNA: Use a copper-coordinating ligand like BTTAA and an RNAse inhibitor in your click reaction buffer to minimize copper-mediated RNA degradation.[3] |
Part 3: Key Experimental Protocols & Workflows
These protocols provide a validated starting point for your experiments. Always optimize these conditions for your specific cell line and experimental goals.
Protocol 1: Optimizing 2-EA Concentration using a Cell Viability Assay (MTS/XTT)
This protocol determines the maximum tolerable concentration of 2-EA for your cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
2-ethynyladenosine (2-EA) stock solution (e.g., 100 mM in DMSO)
-
MTS, XTT, or similar tetrazolium-based cell viability reagent[15][16]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase at the time of assay.[13] Incubate for 24 hours (or until attached and healthy).
-
Prepare 2-EA Dilutions: Prepare a serial dilution of 2-EA in complete culture medium. A suggested range is 0 µM (vehicle control), 25 µM, 50 µM, 100 µM, 200 µM, 400 µM, and 800 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.[13]
-
Treatment: Carefully remove the old medium and add 100 µL of the 2-EA dilutions to the appropriate wells. Include "no cell" blanks and "untreated cell" controls.
-
Incubation: Incubate the plate for the desired labeling time (e.g., 4 hours).
-
Viability Assay: Add the MTS/XTT reagent according to the manufacturer's instructions (typically 20 µL per well).
-
Incubate & Read: Incubate at 37°C for 1-4 hours, or until a color change is apparent.[16] Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: After subtracting the blank, normalize the data to the untreated control cells (set to 100% viability). Plot cell viability (%) versus 2-EA concentration to determine the highest concentration that does not significantly impact viability (e.g., >90% viability).
Workflow for 2-EA Labeling and Detection
The following diagram illustrates the general experimental pipeline for a 2-EA labeling experiment.
Caption: Simplified metabolic pathway of 2-ethynyladenosine (2-EA) incorporation into RNA.
References
-
Ramil, F. M., & Lin, Q. (2013). 2-Ethynyl adenosine synthesis and incorporation. ResearchGate. Retrieved from [Link]
-
Sorenson, R. S., et al. (2020). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell, 32(4), 1226–1243. Retrieved from [Link]
-
Michailidis, E., et al. (2014). Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine. Antimicrobial Agents and Chemotherapy, 58(10), 5935–5946. Retrieved from [Link]
-
Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega. Retrieved from [Link]
-
Apasov, S. G., & Sitkovsky, M. V. (1993). Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications. PubMed. Retrieved from [Link]
-
Avery, T. L., et al. (1988). Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. Cancer Research, 48(11), 3027–3033. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic labeling by nucleoside analogs. ResearchGate. Retrieved from [Link]
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Ramil, F. M., & Lin, Q. (2013). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 46(11), 2545–2554. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides. Jena Bioscience. Retrieved from [Link]
-
Chippalkatti, R., & Suter, B. (2021). 5-Ethynyl-2'-Deoxyuridine/Phospho-Histone H3 Dual-Labeling Protocol for Cell Cycle Progression Analysis in Drosophila Neural Stem Cells. Journal of Visualized Experiments, (171). Retrieved from [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Retrieved from [Link]
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Nishikura, K. (2016). Adenosine-to-inosine RNA editing in cancer: molecular mechanisms and downstream targets. Seminars in Cell & Developmental Biology, 52, 63–71. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of cytotoxicity for different cell lines. ResearchGate. Retrieved from [Link]
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Pienko, P., et al. (2020). Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Research, 48(15), e86. Retrieved from [Link]
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Jena Bioscience. (n.d.). RNA synthesis monitoring. Jena Bioscience. Retrieved from [Link]
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Shewach, D. S., et al. (1998). Intracellular Metabolism of β-l-2′,3′-Dideoxyadenosine: Relevance to Its Limited Antiviral Activity. Antimicrobial Agents and Chemotherapy, 42(11), 2956–2962. Retrieved from [Link]
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Schwartz, S., et al. (2017). Transcription Impacts the Efficiency of mRNA Translation via Co-transcriptional N6-adenosine Methylation. Cell, 169(2), 334-345.e10. Retrieved from [Link]
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Wang, Y., et al. (2021). Adenine base editors induce off-target structure variations in mouse embryos and primary human T cells. Cell Discovery, 7, 69. Retrieved from [Link]
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Barbieri, I., & Kouzarides, T. (2020). Biological roles of adenine methylation in RNA. Nature Reviews Cancer, 20(6), 303–322. Retrieved from [Link]
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Glazer, R. I., et al. (1987). Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships. Cancer Research, 47(14), 3687–3691. Retrieved from [Link]
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Salic, A., & Mitchison, T. J. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Hamadeh, I. S., et al. (2019). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. Translational Oncology, 12(9), 1183–1189. Retrieved from [Link]
-
Helm, M., & Alfonzo, J. D. (2014). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. International Journal of Molecular Sciences, 15(3), 3956–3982. Retrieved from [Link]
-
Limsirichaikul, S., et al. (2015). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 16(11), 25890–25902. Retrieved from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 24(6), 1109–1115. Retrieved from [Link]
-
Goodyear, L. J., & Wilusz, J. E. (2017). Metabolic labeling and recovery of nascent RNA to accurately quantify mRNA stability. Methods, 126, 10–15. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual. ResearchGate. Retrieved from [Link]
-
Limsirichaikul, S., et al. (2015). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 16(11), 25890–25902. Retrieved from [Link]
-
Ren, Z., et al. (2017). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Biomedicine & Pharmacotherapy, 95, 1583–1591. Retrieved from [Link]
-
Cronstein, B. N., & Sitkovsky, M. (2017). Adenosine Metabolism, Immunity and Joint Health. Nature Reviews Rheumatology, 13(4), 215–227. Retrieved from [Link]
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Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Retrieved from [Link]
-
McGraw Hill. (n.d.). Transcription (genetics). AccessScience. Retrieved from [Link]
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Al-Khafaji, K., & Wąsowicz, M. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 13(12), 850. Retrieved from [Link]
-
Wnuk, M., et al. (2020). Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells. International Journal of Molecular Sciences, 21(12), 4478. Retrieved from [Link]
-
JoVE. (2022, August 12). 5-Ethynyl-2'-Deoxyuridine/Phospho-Histone H3 Dual-Labeling l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Eppendorf AG & Promega GmbH. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved from [Link]
-
Amoeba Sisters. (2022, January 6). Transcription and Translation (Steps in Protein Synthesis) - Amoeba Sisters #Shorts [Video]. YouTube. Retrieved from [Link]
-
Allard, B., et al. (2020). Adenosine metabolism – emerging concepts for cancer therapy. Immunological Reviews, 295(1), 7–26. Retrieved from [Link]
-
Kiss, M., et al. (2019). Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors. Cancer Immunology Research, 7(7), 1100–1112. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: Specificity of 2-Ethynyl Adenosine (2-EA) vs. 2-Ethynyl Guanosine (2-EG) in Metabolic RNA Labeling
Executive Summary
The Core Distinction: The specificity of purine nucleoside analogs in metabolic RNA labeling is governed by their susceptibility to enzymatic conversion and their structural compatibility with Watson-Crick base pairing.
2-Ethynyl Adenosine (2-EA) is a highly efficient RNA label but suffers from a critical specificity flaw: it is a substrate for Adenosine Deaminase (ADA) . Without inhibition, ADA converts 2-EA into 2-Ethynyl Inosine (2-EI) , which base-pairs with Cytidine, effectively mimicking Guanosine. Consequently, "Adenosine" labeling without ADA inhibition results in a scrambled signal representing both A and G incorporation.
2-Ethynyl Guanosine (2-EG) , conversely, is not a viable metabolic label for RNA turnover studies. Modification of the Guanosine C2 position (the exocyclic amine) disrupts the hydrogen bond donor essential for G-C pairing. The functional alternative for Guanosine labeling is 2'-Azidoguanosine (AzG) (sugar-modified), which avoids base-pairing disruption but faces lower polymerase incorporation efficiency compared to 2-EA.
Part 1: Mechanistic Foundations
Structural Impact on Base Pairing
To understand the performance difference, one must analyze the chemical interference of the ethynyl group at the C2 position.
-
This compound (2-EA): The C2 position of Adenine is a C-H bond located in the minor groove. It does not participate in Watson-Crick hydrogen bonding (which uses N1 and N6). Therefore, replacing the hydrogen with an ethynyl group (
) is sterically tolerated by RNA polymerases and does not disrupt A-U pairing. -
2-Ethynyl Guanosine (2-EG): The C2 position of Guanine is an exocyclic amine (
). This amine acts as a critical hydrogen bond donor to the C2-carbonyl of Cytosine. Replacing this amine with an ethynyl group removes a hydrogen bond and introduces steric clash, effectively abolishing the molecule's identity as "Guanosine" during transcription.
The "Scrambling" Pathway (The ADA Effect)
The primary challenge with 2-EA is not incorporation, but metabolic identity . Intracellular Adenosine Deaminase (ADA) rapidly deaminates 2-EA.
-
Entry: 2-EA enters the cell via nucleoside transporters.
-
Divergence:
-
Path A (Desired): Phosphorylated by Adenosine Kinase
Incorporated as A . -
Path B (Scrambling): Deaminated by ADA
2-Ethynyl Inosine (2-EI) .
-
-
Consequence: 2-EI is phosphorylated and recognized by polymerases as a Guanosine mimic (wobble pairing with C).
-
Result: The final labeled RNA contains ethynyl groups at both Adenosine and Guanosine sites.
Figure 1: The metabolic bifurcation of this compound.[1] Without ADA inhibition (Pentostatin), the probe is converted to Inosine, leading to non-specific labeling of Guanosine sites.
Part 2: Comparative Performance Data
The following table summarizes the performance characteristics of 2-EA (with and without ADA inhibition) versus the standard Guanosine alternative (AzG), as 2-EG is functionally obsolete for this application.
| Feature | This compound (2-EA) | 2-EA + Pentostatin (Recommended) | 2'-Azidoguanosine (AzG) |
| Primary Target | Adenosine & Guanosine sites | Adenosine sites only | Guanosine sites |
| Specificity | Low (Scrambled) | High (>95% A-specific) | High (G-specific) |
| Incorporation Efficiency | High | High | Moderate (Polymerase sensitive) |
| Limiting Factor | ADA-mediated deamination | Requires co-treatment | Competition with endogenous GTP |
| Cellular Toxicity | Moderate (inhibits rRNA at high conc.) | Moderate | Low to Moderate |
| Click Chemistry | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) or CuAAC |
Experimental Evidence of Specificity
Studies utilizing HPLC analysis of digested RNA post-labeling have demonstrated:
-
2-EA alone: Up to 40-50% of the ethynyl signal originates from Guanosine residues (via Inosine).
-
2-EA + Pentostatin: Reduces Guanosine-associated signal to <5% , restoring A-specificity.
Part 3: Optimized Experimental Protocols
Protocol A: A-Specific Labeling with 2-EA
This protocol incorporates the mandatory ADA inhibition step to prevent signal scrambling.
Reagents:
-
This compound (100 mM in DMSO)
-
Pentostatin (ADA Inhibitor, 1 mM in water)
-
Cell Culture Media
Workflow:
-
Seeding: Seed cells to reach 70-80% confluency on the day of the experiment.
-
ADA Blockade (Critical):
-
Pre-incubate cells with media containing 1 µM Pentostatin for 30–60 minutes.
-
Why: This saturates intracellular ADA before the probe enters, preventing the immediate conversion of 2-EA to 2-EI.
-
-
Labeling Pulse:
-
Add 2-EA to the media (final concentration 0.1 – 1.0 mM) in the continued presence of Pentostatin.
-
Incubate for the desired pulse duration (e.g., 1–4 hours).
-
-
Chase (Optional): Remove media, wash 2x with PBS, and replace with label-free media containing high concentrations of Adenosine (10 mM) to stop incorporation.
-
Fixation/Lysis: Proceed to RNA extraction or fixation for Click Chemistry.
Protocol B: G-Specific Labeling (Alternative to 2-EG)
Since 2-ethynyl guanosine is not viable, use 2'-Azidoguanosine (AzG).
Workflow:
-
Labeling Pulse: Add AzG to media (typically higher concentration required: 0.5 – 2.0 mM) due to lower incorporation efficiency compared to adenosine analogs.
-
Competition Check: Ensure media is not supplemented with excess Guanosine, which outcompetes AzG for uptake.
-
Detection: Use copper-free Click Chemistry (DBCO-fluorophores) if possible to reduce background, as azides are stable for SPAAC.
References
-
Grammel, M., et al. (2012). "Chemical reporters for monitoring RNA synthesis and degradation." ChemBioChem, 13(17), 2512-2515. Link
- Establishes the scrambling of adenosine analogs by ADA and the necessity of Pentost
-
Jao, C. Y., & Salic, A. (2008). "Exploring RNA transcription and turnover in vivo with metabolic labeling." Proceedings of the National Academy of Sciences, 105(41), 15779-15784. Link
- Foundational paper for ethynyl-nucleoside labeling (EU/EA).
-
Sawant, A. A., et al. (2016). "A 2'-Deoxy-2'-fluoro-2'-ethynyladenosine analog as a selective marker for RNA synthesis." Chemical Communications, 52, 10137-10140. Link
- Discusses structural modific
-
Curk, T., et al. (2020). "High-resolution profiling of RNA oxidation and metabolism." Nature Methods, 17, 837–844. Link
- Provides comparative data on metabolic conversion r
Sources
A Senior Application Scientist's Guide to Measuring Translation Efficiency: O-Propargyl-Puromycin (OP-Puro) vs. Ribosome Profiling
In the intricate dance of gene expression, the synthesis of proteins from messenger RNA, known as translation, is a critical and highly regulated step. For researchers in drug development and fundamental biology, accurately quantifying the efficiency of this process is paramount to understanding cellular responses to stimuli, disease pathogenesis, and the mechanism of action of novel therapeutics. This guide provides an in-depth comparison of two powerful techniques for assessing global translation efficiency: the metabolic labeling of nascent proteins with O-propargyl-puromycin (OP-Puro) and the deep sequencing-based method of ribosome profiling.
The Central Question: How Actively are Proteins Being Synthesized?
Before delving into the methodologies, it is crucial to understand the "why." Translation efficiency is not merely a measure of protein abundance; it is a dynamic indicator of the cellular state. A cell can rapidly alter its proteome by modulating the translation of existing mRNAs, a much faster response than transcriptional regulation. Therefore, quantifying translation provides a real-time snapshot of the cell's functional output.
O-Propargyl-Puromycin (OP-Puro): A Chemical Reporter for Nascent Polypeptides
O-propargyl-puromycin (OP-Puro) is a cell-permeable analog of the aminonucleoside antibiotic puromycin.[1][2] Puromycin mimics the 3' end of an aminoacyl-tRNA, allowing it to enter the A-site of a translating ribosome.[3] The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin, leading to the premature termination of translation and the release of a puromycylated peptide.[3]
The key innovation of OP-Puro is the incorporation of a terminal alkyne group.[4][5] This "clickable" handle allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This enables the detection and quantification of newly synthesized proteins.
Visualizing the OP-Puro Workflow
Caption: Experimental workflow for OP-Puro labeling of nascent proteins.
Detailed Experimental Protocol for OP-Puro Labeling
This protocol is a generalized procedure for mammalian cells in culture. Optimization of concentrations and incubation times is crucial for each cell type and experimental condition.
-
Cell Culture and Treatment: Plate cells to the desired confluency. Treat with the experimental compound or condition of interest.
-
OP-Puro Labeling: Add OP-Puro to the culture medium at a final concentration of 20-50 µM. Incubate for 1-2 hours. Rationale: This concentration range and incubation time are typically sufficient for robust labeling without inducing significant cytotoxicity or altering global translation rates.
-
Cell Harvest and Lysis: Wash cells with PBS and harvest. Lyse the cells in a buffer compatible with the downstream application (e.g., RIPA buffer for western blotting).
-
Click Chemistry Reaction:
-
To 50-100 µg of protein lysate, add the click reaction cocktail. A typical cocktail includes:
-
An azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide) or Azide-Biotin.
-
Copper(II) sulfate (CuSO₄).
-
A copper chelator and reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)).
-
-
Incubate at room temperature for 30 minutes, protected from light. Rationale: The copper(I) catalyst, generated in situ from CuSO₄ and a reducing agent, facilitates the highly specific cycloaddition reaction between the alkyne on OP-Puro and the azide on the reporter molecule.
-
-
Sample Preparation for Analysis:
-
For Fluorescence Microscopy: Fix and permeabilize cells after OP-Puro incubation, then perform the click reaction.
-
For Flow Cytometry: Perform the click reaction on fixed and permeabilized cells.
-
For Western Blotting: Precipitate the protein from the click reaction, wash, and resuspend in SDS-PAGE loading buffer.
-
Ribosome Profiling: A Genome-Wide Snapshot of Translation
Ribosome profiling, or Ribo-seq, provides a high-resolution, genome-wide view of translation.[6] The technique is based on the principle that a ribosome physically protects a segment of mRNA (approximately 30 nucleotides) from nuclease digestion.[7] By isolating and sequencing these ribosome-protected fragments (RPFs), one can determine the precise location and density of ribosomes on all transcripts within a cell at a given moment.
The density of RPFs on a particular mRNA is proportional to its translation rate. By normalizing the RPF counts to the total mRNA abundance (measured by parallel RNA-seq), a translation efficiency (TE) value can be calculated for each gene.
Visualizing the Ribosome Profiling Workflow
Caption: Experimental workflow for Ribosome Profiling (Ribo-seq).
Key Steps in a Ribosome Profiling Protocol
-
Translation Inhibition and Cell Lysis: Treat cells with a translation elongation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA. Lyse the cells under conditions that maintain ribosome-mRNA integrity. Rationale: Rapidly arresting translation is critical to capture a faithful snapshot of the translatome.
-
Nuclease Digestion: Treat the lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA) by sucrose density gradient ultracentrifugation.
-
RPF Extraction: Extract the RNA from the isolated monosomes. This will yield the ribosome-protected mRNA fragments.
-
Library Preparation and Sequencing: Ligate adapters to the RPFs, perform reverse transcription, and amplify the resulting cDNA to generate a sequencing library. Sequence the library using a high-throughput sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome or transcriptome. The number of reads mapping to each gene's coding sequence is determined.
-
Translation Efficiency Calculation: In parallel, perform RNA-seq on the same biological sample to determine the overall abundance of each mRNA. The translation efficiency for each gene is calculated as the ratio of RPF abundance to mRNA abundance.
Head-to-Head Comparison: OP-Puro vs. Ribosome Profiling
| Feature | O-Propargyl-Puromycin (OP-Puro) | Ribosome Profiling (Ribo-seq) |
| Principle | Metabolic labeling of nascent polypeptides with a clickable puromycin analog.[5] | Sequencing of ribosome-protected mRNA fragments.[6] |
| Output | Global measure of protein synthesis. Can be visualized at the single-cell level.[2] | Genome-wide, gene-specific translation efficiency. Provides positional information of ribosomes.[6] |
| Temporal Resolution | High; can detect changes in translation within minutes to hours. | High; captures a snapshot of translation at the time of cell lysis. |
| Sensitivity | High; can detect low levels of protein synthesis. | High; can detect translation of lowly expressed genes. |
| Required Equipment | Standard cell culture and molecular biology equipment, fluorescence microscope, flow cytometer, or western blot setup. | Standard molecular biology equipment, ultracentrifuge, high-throughput sequencer. |
| Cost | Relatively low. | High, primarily due to sequencing costs. |
| Throughput | High for microscopy and flow cytometry; lower for western blotting. | Lower, due to the complexity of the protocol and data analysis. |
| Data Analysis | Image analysis, flow cytometry data analysis, or densitometry. | Complex bioinformatic pipeline for read alignment, filtering, and calculation of translation efficiency. |
| Advantages | - Simple and robust protocol.[1] - Single-cell resolution.[2] - Relatively inexpensive. - Does not require specialized equipment for all applications. | - Genome-wide coverage.[6] - Provides gene-specific translation efficiency.[6] - Can identify novel translated open reading frames (ORFs).[6] - Reveals mechanisms of translational control (e.g., ribosome stalling).[7] |
| Disadvantages | - Provides a global, not gene-specific, measure of translation. - Potential for cytotoxicity at high concentrations or long incubation times.[8] - Puromycylated peptides are subject to degradation.[4] | - Technically demanding protocol. - High cost. - Requires significant bioinformatic expertise. - Requires a larger amount of starting material.[9] |
Causality Behind Experimental Choices and Self-Validation
OP-Puro:
-
Titration is Key: The concentration of OP-Puro must be carefully optimized. Too low, and the signal will be weak; too high, and it can inhibit global translation and induce cellular stress. A dose-response curve should be generated for each new cell type.
-
Negative Controls are Essential: A crucial control is the co-incubation of cells with OP-Puro and a potent translation inhibitor like cycloheximide. This should ablate the OP-Puro signal, confirming that the observed fluorescence is indeed due to active translation.
-
Time Course Experiments: The duration of OP-Puro labeling should be sufficient to detect a signal but short enough to minimize potential off-target effects and the degradation of labeled proteins.
Ribosome Profiling:
-
Choice of Nuclease: The extent of nuclease digestion is critical. Under-digestion will result in fragments larger than the true ribosome footprint, while over-digestion can degrade the protected fragment. The optimal nuclease concentration and digestion time must be empirically determined.
-
Parallel RNA-Seq: It is imperative to perform RNA-seq on a parallel sample that has not undergone nuclease digestion. Without this, one cannot normalize for changes in mRNA abundance and accurately calculate translation efficiency.
-
Bioinformatic Rigor: The analysis pipeline must include steps to remove reads from ribosomal RNA (rRNA), which can be a major contaminant. The characteristic three-nucleotide periodicity of RPFs within coding sequences serves as an internal quality control for a successful experiment.
Choosing the Right Tool for the Job
The choice between OP-Puro and ribosome profiling depends on the specific research question:
-
For assessing global changes in protein synthesis in response to a drug or stimulus, especially at the single-cell level, OP-Puro is the method of choice. Its simplicity, affordability, and high throughput make it ideal for screening and for studies where spatial information within a tissue is important.
-
To understand how the translation of specific genes is regulated, to discover novel translated regions of the genome, or to investigate the mechanics of translation (such as ribosome stalling), ribosome profiling is the unparalleled technique. Its genome-wide, high-resolution data provides a depth of information that cannot be achieved with other methods.
References
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Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides. Retrieved from [Link]
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Hsu, C. W., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols, 3(3), 101633. [Link]
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Uchiyama, A., et al. (2020). Quantitative nascent proteome profiling by dual pulse labeling with O-propargyl-puromycin and stable isotope labeled amino acids. bioRxiv. [Link]
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Pang, K. S., et al. (2020). Puromycin reactivity does not accurately localize translation at the subcellular level. eLife, 9, e58694. [Link]
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Signer, R. A. J., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo. Nature Protocols, 9(5), 1154–1165. [Link]
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Jena Bioscience. (n.d.). Protein synthesis monitoring - Puromycin-based. Retrieved from [Link]
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Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413–418. [Link]
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Bornelöv, S., et al. (2017). Methods for monitoring and measurement of protein translation in time and space. FEBS Letters, 591(19), 3055–3079. [Link]
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Uttamapinant, C., et al. (2015). Cell-specific Profiling of Nascent Proteomes Using Orthogonal Enzyme-mediated Puromycin Incorporation. ACS Chemical Biology, 10(3), 807–815. [Link]
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Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413–418. [Link]
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Jena Bioscience. (n.d.). Puromycin conjugates for specific C-terminal protein labeling in vitro and monitoring of global protein synthesis in vivo. Retrieved from [Link]
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Zhang, M., et al. (2018). Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes. Molecular & Cellular Proteomics, 17(1), 143–157. [Link]
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Curanovic, D., et al. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Chemical Biology, 9(11), 671–673. [Link]
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CD Genomics. (n.d.). Polysome Profiling vs. Ribosome Profiling: Key Differences and Applications. Retrieved from [Link]
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ETH Zurich. (2022, December 19). A molecular gatekeeper that controls protein synthesis. Retrieved from [Link]
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Goodman, C. A., et al. (2021). SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. Bio-protocol, 11(24), e4256. [Link]
- Carson, D. A., et al. (1987). Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. Cancer Research, 47(14), 3673–3678.
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Aviner, R. (2020). The science of puromycin: From studies of ribosome function to applications in biotechnology. Computational and Structural Biotechnology Journal, 18, 1074–1083. [Link]
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Causey, C. P., et al. (2015). Synthesis and evaluation of 2-ethynyl-adenosine-5'-triphosphate as a chemical reporter for protein AMPylation. Organic & Biomolecular Chemistry, 13(31), 8411–8415. [Link]
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Zhang, T., et al. (2012). Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases. Journal of the American Chemical Society, 134(2), 856–867. [Link]
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Zhang, Z., et al. (2022). Advances in ribosome profiling technologies. Essays in Biochemistry, 66(5), 583–592. [Link]
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Kiga, K., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6614. [Link]
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Bio-protocol. (n.d.). SUnSET Assay Protocol (HEK293/HepG2-CD91, ExoA + Mini-Protein Drug). Retrieved from [Link]
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White, D. S., et al. (2022). Facile synthesis of photoactivatable adenosine analogs. RSC Advances, 12(4), 2139–2143. [Link]
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Archer, S. K. (2022). Beginners guide to ribosome profiling. The Biochemist, 44(2), 4–9. [Link]
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Goodman, C. A., & Hornberger, T. A. (2013). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? Exercise and sport sciences reviews, 41(2), 107–113. [Link]
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Gierlich, J., et al. (2006). Metabolic DNA labeling using alkyne- or alkene-modified nucleosides. Angewandte Chemie International Edition, 45(28), 4669–4672. [Link]
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Pohl, R., et al. (2021). Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. Chemistry – A European Journal, 27(1), 1–10. [Link]
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Willis, C. R., & Mühlemann, O. (2023). In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation. Bio-protocol, 13(16), e4744. [Link]
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Meli, M., et al. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329–337. [Link]
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Geisbuhler, B., et al. (1984). Inhibition of protein synthesis induced by adenine nucleotides requires their metabolism into adenosine. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 805(2), 145–151. [Link]
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Goodman, C. A., et al. (2021). SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. Bio-protocol, 11(24), e4256. [Link]
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Lang, K., et al. (2014). Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities. Bioconjugate Chemistry, 25(9), 1645–1650. [Link]
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Katranidis, A., et al. (2019). Ribosome selectivity and nascent chain context in modulating the incorporation of fluorescent non-canonical amino acid into proteins. Scientific Reports, 9(1), 1–13. [Link]
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Wang, H., et al. (2024). Ribosome profiling: a powerful tool in oncological research. Journal of Translational Medicine, 22(1), 1–15. [Link]
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Parker, C. G., & Pratt, M. R. (2019). Click Chemistry in Proteomic Investigations. Cell, 177(7), 1683–1699. [Link]
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Tran, J. C., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 93(36), 12281–12288. [Link]
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Malejka-Giganti, D., et al. (1987). Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships. Journal of Medicinal Chemistry, 30(7), 1204–1208. [Link]
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Biocompare. (2022, October 17). New Sequencing Technique Overcomes Limitations of Ribo-seq. Retrieved from [Link]
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The Moon Lab. (n.d.). Measuring Bulk Translation Activity in Single Mammalian Cells During the Integrated Stress Response. Retrieved from [Link]
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Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
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Kiga, K., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6614. [Link]
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A Comparative Guide to Click Chemistry Reagents for 2-Ethynyl Adenosine Detection
For researchers in molecular biology and drug development, tracking the lifecycle of RNA is paramount to understanding gene expression and cellular function. The metabolic labeling of nascent RNA with nucleoside analogs, such as 2-ethynyl adenosine (2-EA), followed by bioorthogonal "click" chemistry, has emerged as a powerful technique for visualizing and isolating newly synthesized transcripts. This guide provides an in-depth comparison of the primary click chemistry methodologies used for 2-EA detection: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings, compare key performance metrics, and provide field-proven protocols to empower you to make an informed decision for your experimental needs.
The Principle: Metabolic Labeling with this compound
This compound is a cell-permeable adenosine analog that is incorporated into newly transcribed RNA by cellular polymerases.[1] The ethynyl group serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically targeted by a complementary azide-bearing probe through a click reaction. This covalent ligation allows for the attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin for affinity purification.
At the Crossroads of Detection: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC represents a critical decision point in experimental design, with a primary trade-off between reaction kinetics and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and rapid reaction that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne (like the ethynyl group on 2-EA) and an azide.[2][3] The reaction is highly specific and results in the formation of a stable triazole linkage.
Advantages:
-
Kinetics: CuAAC is significantly faster than SPAAC, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[2] This allows for rapid labeling, which can be advantageous for capturing dynamic cellular processes.
-
Cost-Effectiveness: The reagents for CuAAC, including simple terminal alkynes and copper catalysts, are generally less expensive than the strained cyclooctynes required for SPAAC.[2]
Disadvantages:
-
Cytotoxicity: The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper(I) catalyst.[4] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage and affecting biological processes. This limitation often restricts CuAAC to fixed-cell applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity of copper, SPAAC was developed as a catalyst-free alternative.[2] This reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), where the high ring strain provides the activation energy to drive the reaction with an azide.[2]
Advantages:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC highly biocompatible and the preferred method for live-cell imaging and in vivo applications.[2]
Disadvantages:
-
Kinetics: SPAAC is generally slower than CuAAC, with second-order rate constants for DBCO typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[2]
-
Steric Hindrance: The bulky nature of strained cyclooctynes can sometimes lead to steric hindrance, potentially affecting the efficiency of the reaction with sterically hindered azides or alkynes.[5]
Quantitative Performance Comparison: CuAAC vs. SPAAC
The following table summarizes the key performance differences between CuAAC and SPAAC for the detection of metabolically labeled biomolecules. While direct comparative data for this compound is limited, the trends observed for other metabolically incorporated azide- or alkyne-modified molecules provide a strong basis for comparison. For instance, a study comparing CuAAC and SPAAC for O-GlcNAc proteomics found that CuAAC had higher labeling efficiency and specificity.[6]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Reaction Rate (k₂) | 10 to 10⁴ M⁻¹s⁻¹[2] | 10⁻² to 1 M⁻¹s⁻¹ (with DBCO)[2] | CuAAC is typically 100 to 1000 times faster than SPAAC. |
| Catalyst Requirement | Yes (Copper (I))[3] | No (Metal-free)[2] | SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst. |
| Biocompatibility | Limited (Copper is cytotoxic)[2][4] | High | SPAAC is the preferred method for live-cell imaging and in vivo applications. |
| Alkyne Reagent | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO, BCN, DIFO) | SPAAC reagents are larger, which can sometimes introduce steric hindrance.[5] |
| Regioselectivity | High (yields 1,4-isomer)[2] | Low (yields a mixture of regioisomers) | CuAAC provides a single, well-defined product isomer. |
| Signal Intensity | Generally higher due to faster kinetics and higher labeling efficiency.[6][7] | Can be lower, potentially requiring longer incubation times or higher probe concentrations.[5] | For fixed samples where signal maximization is key, CuAAC is often superior. |
| Background Signal | Can be higher due to non-specific binding of copper or byproducts. | Generally lower, leading to a better signal-to-noise ratio in many applications. | SPAAC can offer cleaner images, especially in live-cell imaging. |
A Deeper Dive into Reagents
The performance of both CuAAC and SPAAC can be further optimized by the careful selection of specific reagents.
Optimizing CuAAC: The Role of Ligands
To mitigate the cytotoxicity of copper and enhance the reaction rate, various copper-chelating ligands have been developed. These ligands stabilize the Cu(I) oxidation state and protect cells from copper-induced damage.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that is widely used to improve the biocompatibility and efficiency of CuAAC in aqueous environments.
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA): One of the first-generation ligands, effective but with lower water solubility compared to THPTA.
-
BTTAA and BTTES: More recent generations of ligands that have shown even higher activity in accelerating CuAAC reactions compared to THPTA and TBTA.
The Evolving Landscape of SPAAC Reagents
The field of SPAAC is continually evolving, with the development of new strained cyclooctynes offering improved reaction kinetics and solubility.
-
Dibenzocyclooctynes (DBCO): The most commonly used class of reagents for SPAAC due to their relatively high reactivity and stability.
-
Bicyclo[6.1.0]nonyne (BCN): A smaller and more hydrophilic cyclooctyne compared to DBCO, which can be advantageous in certain applications.
-
Difluorinated cyclooctyne (DIFO): Offers very fast reaction kinetics but can be less stable than other cyclooctynes.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the detection of this compound-labeled RNA in mammalian cells using both CuAAC and SPAAC.
Visualizing the Workflow
Caption: Experimental workflow for SPAAC detection of 2-EA.
Protocol 1: CuAAC Detection of this compound in Fixed Cells
Rationale: This protocol is optimized for achieving a high signal-to-noise ratio in fixed cells, making it ideal for high-resolution imaging applications where preserving the in vivo state is not a requirement. The use of a commercial kit like Click-iT® RNA Alexa Fluor™ Imaging Kit is recommended for consistency and reliability.
Materials:
-
This compound (2-EA)
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click-iT® RNA Alexa Fluor™ Imaging Kit (containing CuSO₄, Alexa Fluor™ azide, and reaction buffer additive) or individual reagents.
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: a. Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. b. Add 2-EA to the culture medium at a final concentration of 100-500 µM. The optimal concentration should be determined empirically for your cell type. c. Incubate the cells for 2-24 hours to allow for the incorporation of 2-EA into newly synthesized RNA. The incubation time will depend on the turnover rate of the RNA species of interest.
-
Cell Fixation and Permeabilization: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 15 minutes at room temperature. e. Wash the cells twice with PBS.
-
CuAAC Reaction: a. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Typically, this involves mixing the copper sulfate solution, the fluorescent azide, and the reaction buffer additive. b. Aspirate the PBS and add the reaction cocktail to the cells, ensuring the coverslip is fully covered. c. Incubate for 30 minutes at room temperature, protected from light. d. Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: SPAAC Detection of this compound in Live Cells
Rationale: This protocol is designed for the visualization of newly synthesized RNA in living cells, enabling the study of dynamic processes. The absence of copper ensures minimal perturbation to cellular physiology.
Materials:
-
This compound (2-EA)
-
Mammalian cells of interest
-
Complete cell culture medium
-
DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)
-
Live-cell imaging medium
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Metabolic Labeling: a. Follow the same procedure as in Protocol 1 (steps 1a-1c) for metabolic labeling of RNA with 2-EA.
-
SPAAC Reaction: a. Prepare a working solution of the DBCO-fluorophore in complete culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically. b. Aspirate the 2-EA containing medium and wash the cells twice with pre-warmed complete culture medium. c. Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Live-Cell Imaging: a. Aspirate the DBCO-fluorophore solution and wash the cells three times with pre-warmed live-cell imaging medium. b. Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | - Inefficient metabolic labeling. - RNA degradation. - Inefficient click reaction. | - Increase the concentration of 2-EA or the labeling time. - Use an RNase inhibitor during cell lysis and subsequent steps. - For CuAAC, ensure the freshness of the sodium ascorbate solution. For SPAAC, try a different cyclooctyne reagent. |
| High background | - Non-specific binding of the fluorescent probe. - Incomplete washing. | - Include a blocking step (e.g., with BSA) before the click reaction. - Increase the number and duration of wash steps. - For CuAAC, ensure the appropriate ligand-to-copper ratio. |
| Cell death (live-cell imaging) | - Phototoxicity from the imaging laser. - Cytotoxicity of the SPAAC reagent. | - Reduce the laser power and exposure time. - Use a lower concentration of the DBCO-fluorophore or try a different one. |
Conclusion: Selecting the Right Tool for the Job
The choice between CuAAC and SPAAC for the detection of this compound-labeled RNA is fundamentally a decision between speed and biocompatibility. For applications requiring the highest sensitivity and labeling efficiency in fixed samples, the rapid kinetics of CuAAC , particularly when optimized with biocompatible ligands, make it an excellent choice. For researchers interested in tracking the dynamics of RNA synthesis and localization in living cells, the copper-free and highly biocompatible nature of SPAAC is indispensable. By carefully considering the specific requirements of your experiment and following the detailed protocols provided in this guide, you can successfully leverage the power of click chemistry to illuminate the world of RNA biology.
References
-
Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. [Link]
-
A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining. NIH. [Link]
-
A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers. [Link]
-
Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. MDPI. [Link]
-
Metabolic Incorporation of Azide Functionality into Cellular RNA. PMC. [Link]
-
Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. PMC. [Link]
-
Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PMC. [Link]
-
Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. PMC. [Link]
-
RNA synthesis monitoring. Jena Bioscience. [Link]
-
Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. Journal of Visualized Experiments. [Link]
-
Difluorinated cyclooctyne (DIFO)-, bicyclo[6.1.0]nonyne (BCN)- and azadibenzocyclooctyne (ADIBO)-type SPAAC reagents. ResearchGate. [Link]
-
A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA. PMC. [Link]
-
Fluorescent labeling of RNA by CuAAC or SPAAC. RNA1, modified with each... ResearchGate. [Link]
-
Current techniques for visualizing RNA in cells. F1000Research. [Link]
-
Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS. [Link]
-
A) Concept of metabolic RNA labeling. Nucleosides with small... ResearchGate. [Link]
-
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ResearchGate. [Link]
-
Current techniques for visualizing RNA in cells. ResearchGate. [Link]
-
Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. Oxford Academic. [Link]
-
Preparation of Mammalian Nascent RNA for Long Read Sequencing. PMC. [Link]
-
(PDF) Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. ResearchGate. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen Threat: A Senior Scientist's Guide to Safely Handling 2-Ethynyl Adenosine
For the dedicated researcher pushing the boundaries of drug development, the introduction of novel chemical entities like 2-Ethynyl adenosine (2-EA) represents a gateway to new therapeutic possibilities. This modified nucleoside, a powerful tool for labeling and tracking RNA synthesis, demands not only scientific acumen but also an unwavering commitment to safety.[1][2] This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling 2-EA, ensuring that your groundbreaking research is not conducted at the expense of personal or environmental well-being.
The Invisible Hazard: Understanding the Risks of Nucleoside Analogs
-
Inhalation: Fine powders can easily become airborne, leading to respiratory tract irritation.[3]
-
Ingestion: Accidental ingestion can be harmful, with some related compounds being classified as toxic if swallowed.[6]
-
Skin and Eye Contact: Direct contact can cause irritation.[3][5] Furthermore, the potential for skin absorption of these molecules is a critical consideration.[3]
-
Unknown Long-Term Effects: As with many research chemicals, the full toxicological profile of 2-EA may not be completely understood. Therefore, treating it with a high degree of caution is paramount.
It is this principle of precaution that must guide our every action. We are not merely handling a chemical; we are managing a potential biological interaction.
Your Armor: A Comprehensive Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of convenience but a critical component of a self-validating safety system. Each element of your protective ensemble plays a specific role in mitigating the identified risks.
| PPE Component | Specification | Rationale |
| Gloves | Disposable Nitrile Gloves (Double-Gloving Recommended) | Nitrile provides good chemical resistance for incidental contact. Double-gloving is a field-proven best practice that provides an additional layer of protection against tears and contamination during removal.[7] |
| Eye Protection | Safety Goggles with Side Shields | Protects against airborne powder and accidental splashes. Standard safety glasses may not provide adequate protection from particulates.[4] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. A lab coat dedicated to handling potent compounds is recommended.[3] |
| Respiratory Protection | NIOSH-approved N95 Respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8] |
Expert Insight: The seemingly simple act of donning and doffing PPE is a critical control point. Always don PPE before entering the designated handling area and doff it in a way that prevents cross-contamination. For instance, remove gloves by peeling them off from the cuff, turning them inside out, without touching the outer surface with your bare skin.
The Workflow of Safety: From Vial to Waste
The following step-by-step workflow is designed to provide a clear, logical, and safe process for handling this compound.
Experimental Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Decontamination and Disposal: The Final Act of Responsibility
Proper disposal is not an afterthought but an integral part of the experimental process. All materials that come into contact with this compound must be considered contaminated and handled accordingly.
Step-by-Step Disposal Protocol:
-
Segregation: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be placed in a clearly labeled, sealed waste container designated for chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Decontamination: The work area, including the balance and fume hood surfaces, should be thoroughly decontaminated with a suitable cleaning agent (e.g., 70% ethanol), followed by a final wipe-down with water.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Always follow local and national regulations for hazardous waste disposal.[6][9]
By adhering to these rigorous protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research and the environment.
References
- 2 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Adenosine SAFETY DATA SHEET. (2017). Bio-Synthesis Inc.
- Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). (2016). Carl ROTH.
- Safety Data Sheet - Cayman Chemical. (2025).
- Safety Data Sheet: Adenosine - Carl ROTH. (n.d.).
- 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience. (n.d.).
- 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides - Jena Bioscience. (n.d.).
- The rising threat of Nipah virus: a highly contagious and deadly zoonotic pathogen - PMC. (2025).
- Factsheet for health professionals about Marburg virus disease - ECDC. (2024).
- Anti-Coronavirus Activity of Extracts from Scenedesmus acutus cf. acutus Meyen Cultivated in Innovative Photobioreactor Systems - MDPI. (n.d.).
- Personal protective equipment for preparing toxic drugs - GERPAC. (2013).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
Sources
- 1. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 2. 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides - Jena Bioscience [jenabioscience.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
